molecular formula C8H7Br3O B13412804 2,4,6-Tribromo-3,5-dimethylphenol CAS No. 56759-60-5

2,4,6-Tribromo-3,5-dimethylphenol

Cat. No.: B13412804
CAS No.: 56759-60-5
M. Wt: 358.85 g/mol
InChI Key: OXUOISZCFYHEAT-UHFFFAOYSA-N
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Description

2,4,6-Tribromo-3,5-dimethylphenol is a useful research compound. Its molecular formula is C8H7Br3O and its molecular weight is 358.85 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

56759-60-5

Molecular Formula

C8H7Br3O

Molecular Weight

358.85 g/mol

IUPAC Name

2,4,6-tribromo-3,5-dimethylphenol

InChI

InChI=1S/C8H7Br3O/c1-3-5(9)4(2)7(11)8(12)6(3)10/h12H,1-2H3

InChI Key

OXUOISZCFYHEAT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1Br)O)Br)C)Br

Origin of Product

United States

Foundational & Exploratory

2,4,6-Tribromo-3,5-dimethylphenol chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties of 2,4,6-Tribromo-3,5-dimethylphenol

For the Modern Researcher and Drug Development Professional

Abstract

This compound is a highly substituted aromatic compound whose unique electronic and steric properties make it a subject of interest for synthetic and medicinal chemistry. The presence of three electron-withdrawing bromine atoms, two electron-donating methyl groups, and a reactive hydroxyl group on a single benzene ring creates a complex reactivity profile. This guide provides a comprehensive overview of its core chemical properties, synthesis, reactivity, and spectroscopic characterization, offering field-proven insights for its application in research and development.

Molecular Structure and Physicochemical Properties

This compound, also known as tribromodimethylphenol, is characterized by a phenol ring substituted at the 2, 4, and 6 positions with bromine atoms and at the 3 and 5 positions with methyl groups.

Caption: Structure of this compound.

The interplay between the electron-donating methyl groups and the electron-withdrawing hydroxyl and bromine substituents governs the molecule's physical and chemical properties.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₈H₇Br₃O [1]
Molecular Weight 358.85 g/mol [1]
Appearance Fine needles [2]
Melting Point 166 °C [2]
Boiling Point 302.9 °C at 760 mmHg (Predicted) [1]
Density 2.123 g/cm³ (Predicted) [1]
Hydrogen Bond Donor Count 1 [1]

| Hydrogen Bond Acceptor Count | 1 |[1] |

Synthesis Pathway: Electrophilic Aromatic Substitution

The most direct route to this compound is the electrophilic bromination of 3,5-dimethylphenol (also known as 3,5-xylenol).

Causality of the Reaction: The synthesis is a classic example of electrophilic aromatic substitution. The starting material, 3,5-dimethylphenol, is highly activated towards this reaction. The hydroxyl (-OH) group is a strong activating group, and the two methyl (-CH₃) groups are moderate activators.[3] All three are ortho, para-directing. This combined activation floods the aromatic ring with electron density, particularly at the positions ortho and para to the hydroxyl group (positions 2, 4, and 6). Consequently, when exposed to an electrophile like bromine, the reaction proceeds rapidly and exhaustively, substituting all three available activated positions to yield the tribrominated product.[2][4] The use of a polar solvent like water can further accelerate the reaction by polarizing the Br-Br bond, creating a more potent electrophile.[5][6]

cluster_start Starting Materials cluster_process Reaction cluster_workup Workup & Purification cluster_end Final Product Start_Phenol 3,5-Dimethylphenol (in Water) Step1 Gradual, dropwise addition of Bromine to the phenol solution Start_Phenol->Step1 Start_Br Bromine (Br₂) Start_Br->Step1 Step2 Stir until reddish-brown color persists (indicates excess Br₂) Step1->Step2 Step3 Quench with SO₂ to remove excess Br₂ Step2->Step3 Step4 Filter the precipitate Step3->Step4 Step5 Wash with water Step4->Step5 Step6 Recrystallize from alcohol Step5->Step6 End_Product This compound (Fine needles, ~90% yield) Step6->End_Product

Caption: Experimental workflow for the synthesis of this compound.

Experimental Protocol: Synthesis

This protocol is adapted from the method described in Systematic Organic Chemistry by W. M. Cumming, 1937.[2]

Materials:

  • 3,5-Dimethylphenol (s-xylenol)

  • Liquid Bromine

  • Water (H₂O)

  • Sulfur dioxide (SO₂) solution or gas

  • Ethanol (for recrystallization)

  • Standard laboratory glassware (beaker, filtration apparatus)

Procedure:

  • Dissolution: Place a known quantity of 3,5-dimethylphenol in a beaker and add approximately 20 times its weight in water.

  • Bromination: While stirring, add liquid bromine drop by drop. Continue the addition until a stable reddish-brown color persists in the solution, indicating that an excess of bromine is present and the reaction is complete.

  • Quenching: Carefully add sulfur dioxide, either as an aqueous solution or by bubbling the gas through the mixture, until the excess bromine color disappears. This step neutralizes the reactive excess bromine.

  • Isolation: Filter the resulting white precipitate from the reaction mixture using a Buchner funnel.

  • Washing: Wash the collected solid thoroughly with water to remove any remaining salts or water-soluble impurities.

  • Purification: Recrystallize the crude product from hot ethanol. This will yield fine, needle-like crystals of pure this compound.

  • Drying: Dry the purified crystals in a vacuum oven. The expected yield is approximately 90%.[2]

Chemical Reactivity

The reactivity of this compound is dominated by the electronic properties of its substituents.

cluster_effects Electronic Effects on Aromatic Ring cluster_reactivity Resulting Reactivity A This compound B 3x Bromine (-Br) A->B C 2x Methyl (-CH₃) A->C D 1x Hydroxyl (-OH) A->D E E B->E Strong Inductive (-I) Withdrawal F F B->F Weak Resonance (+M) Donation G G C->G Inductive (+I) and Hyperconjugation Donation H H D->H Strong Resonance (+M) Donation I I D->I Moderate Inductive (-I) Withdrawal K Hydroxyl Group: Retains acidic character and reactivity (e.g., etherification) D->K J Aromatic Ring: Deactivated towards further Electrophilic Substitution E->J F->J G->J H->J I->K

Caption: Dominant electronic effects governing the molecule's reactivity.

  • Aromatic Ring Reactivity: The aromatic ring is significantly deactivated towards further electrophilic substitution. While the methyl and hydroxyl groups are activating, the three powerful electron-withdrawing bromine atoms, primarily through their inductive effect, substantially reduce the electron density of the ring. Furthermore, the 2, 4, and 6 positions are sterically hindered. This makes reactions like nitration or further halogenation difficult under standard conditions.

  • Hydroxyl Group Reactivity: The phenolic proton is acidic. The acidity is enhanced relative to phenol by the strong inductive electron withdrawal of the three bromine atoms, which helps to stabilize the resulting phenoxide anion.[7] However, this is counteracted to some degree by the electron-donating methyl groups. The hydroxyl group can undergo typical reactions such as:

    • Etherification: Reaction with alkyl halides under basic conditions (Williamson ether synthesis) to form ethers.

    • Esterification: Reaction with acid chlorides or anhydrides to form corresponding esters.

    • Oxidation: Phenols can be sensitive to oxidation, potentially leading to the formation of colored byproducts, especially under harsh conditions.[8]

Spectroscopic Profile

Table 2: Predicted Spectroscopic Data

Technique Expected Observations
¹H NMR - ~5.5-6.5 ppm (s, 1H): Phenolic -OH proton. Position is variable and concentration-dependent; may exchange with D₂O. - ~2.4 ppm (s, 6H): Protons of the two equivalent methyl groups at C3 and C5.
¹³C NMR - ~150 ppm: C1 (carbon bearing the -OH group). - ~135 ppm: C3/C5 (carbons bearing the -CH₃ groups). - ~120 ppm: C2/C6 (carbons bearing two of the -Br atoms). - ~115 ppm: C4 (carbon bearing the para -Br atom). - ~20 ppm: Methyl group carbons (-CH₃).
FT-IR (cm⁻¹) - 3400-3550 (broad): O-H stretching vibration. - 2900-3000: C-H stretching from methyl groups. - ~1600, ~1450: C=C aromatic ring stretching. - 550-750 (strong): C-Br stretching vibrations.

| Mass Spec. (MS) | A prominent molecular ion peak (M⁺) with a characteristic isotopic cluster pattern due to the presence of three bromine atoms (⁷⁹Br and ⁸¹Br isotopes). Expect significant peaks at M, M+2, M+4, and M+6. |

Applications in Drug Development and Research

While this compound is not an active pharmaceutical ingredient itself, its structural motifs are relevant to drug discovery. Bromophenols isolated from marine sources have demonstrated a range of biological activities, including antioxidant, antimicrobial, and anticancer effects.[11] This molecule can serve as:

  • A Synthetic Building Block: The hydroxyl group provides a reactive handle for derivatization, allowing the attachment of this bulky, lipophilic, halogenated phenol to other scaffolds.

  • A Scaffold for Library Synthesis: The tribrominated core can be a starting point for developing new classes of compounds, where the bromine atoms could be further functionalized via cross-coupling reactions (e.g., Suzuki, Stille), although the steric hindrance and electronic deactivation would necessitate forcing reaction conditions.

  • A Fragment for Fragment-Based Drug Discovery: Its defined three-dimensional shape and chemical features could be used to probe binding pockets of biological targets.

Safety and Handling

As a substituted phenol and organobromine compound, this compound requires careful handling. Analogous compounds like 2,4,6-tribromophenol are known to be skin and eye irritants and may cause sensitization.[12][13]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.[14]

  • Storage: Store in a tightly closed container in a cool, dry place away from oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

References

  • PrepChem. (n.d.). Preparation of this compound. Retrieved from PrepChem.com. [Link]

  • ACS Publications. (2023). Reactions of Monobromamine and Dibromamine with Phenolic Compounds and Organic Matter: Kinetics and Formation of Bromophenols and Bromoform. Environmental Science & Technology. [Link]

  • LookChem. (n.d.). This compound. Retrieved from LookChem. [Link]

  • Khan Academy. (n.d.). Bromination of Phenols. Retrieved from Khan Academy. [Link]

  • PrepChem. (n.d.). Preparation of 3,5-dimethylphenol. Retrieved from PrepChem.com. [Link]

  • Khan Academy. (2022). Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry. YouTube. [Link]

  • Taylor & Francis. (n.d.). Bromophenol – Knowledge and References. Retrieved from Taylor & Francis Online. [Link]

  • Royal Society of Chemistry. (2016). Supporting Information for a publication. Retrieved from Royal Society of Chemistry. [Link]

  • Thermo Fisher Scientific. (2025). Safety Data Sheet - 4-Bromo-2,6-dimethylphenol. Retrieved from Thermo Fisher Scientific. [Link]

  • Vaia. (n.d.). Treatment of 3,5-dimethylphenol.... Retrieved from Vaia. [Link]

  • OECD. (2004). SIDS Initial Assessment Report for 2,4,6-Tribromophenol. Retrieved from Organisation for Economic Co-operation and Development. [Link]

  • NIST. (n.d.). Phenol, 2,4,6-tribromo-. NIST Chemistry WebBook. Retrieved from National Institute of Standards and Technology. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

Sources

Technical Guide: 2,4,6-Tribromo-3,5-dimethylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Characterization, Synthesis Logic, and Mass Spectrometric Validation

Executive Summary & Core Molecular Identity

2,4,6-Tribromo-3,5-dimethylphenol (CAS: 56759-60-5) represents a fully halogenated derivative of 3,5-xylenol. In pharmaceutical research, it serves as a critical reference standard for halogenated phenolic metabolites and a high-potency antimicrobial pharmacophore.

For the researcher, the "molecular weight" of this compound is not a single integer but a distribution . Due to the presence of three bromine atoms, the compound exhibits a distinct isotopic signature essential for mass spectrometric (MS) identification.[1]

Physicochemical Profile[2][3][4][5][6][7][8][9]
PropertyValueTechnical Note
Molecular Formula C₈H₇Br₃OFully substituted aromatic ring.
Average Mol. Weight 358.85 g/mol Used for stoichiometric calculations (yields, molarity).
Monoisotopic Mass 355.8047 Da Based on ⁷⁹Br₃; used for HRMS exact mass confirmation.
Appearance White to off-white needlesCrystallizes effectively from ethanol/water.
Melting Point 166–168 °CSharp melting point indicates high purity.
Solubility Soluble in EtOH, CHCl₃; Insoluble in H₂OLipophilic nature drives membrane permeability in biological assays.

Mass Spectrometry & Isotopic Distribution

The "Real" Molecular Weight in Analytical Chemistry

In drug metabolism and pharmacokinetics (DMPK) studies, relying on the average molecular weight (358.85) can lead to identification errors. The distinct natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7% and ⁸¹Br ≈ 49.3%) creates a quadruplet peak pattern (M, M+2, M+4, M+6) with a specific intensity ratio.

The Br₃ Isotopic Signature

For a molecule with three bromine atoms, the probability distribution follows the expansion of


, resulting in a 1:3:3:1  approximate ratio.
Ion SpeciesIsotope CompositionMass (Da)Relative Abundance (Approx)
M⁺ (Parent) ⁷⁹Br, ⁷⁹Br, ⁷⁹Br355.80100% (Base)
M+2 ⁷⁹Br, ⁷⁹Br, ⁸¹Br357.80~300%
M+4 ⁷⁹Br, ⁸¹Br, ⁸¹Br359.80~300%
M+6 ⁸¹Br, ⁸¹Br, ⁸¹Br361.80~100%

Note: In practice, the M+2 and M+4 peaks are often slightly higher than the M and M+6 peaks due to the slight excess of ⁷⁹Br over ⁸¹Br in nature.

Visualization: MS Fragmentation Logic

The following diagram illustrates the fragmentation pathway and isotopic splitting logic used to validate the compound's identity during QC.

MS_Logic Sample Analyte: This compound Ionization Ionization (EI/ESI) [M]+ Formation Sample->Ionization Isotopes Isotopic Splitting (Br3 Pattern) Ionization->Isotopes Molecular Ion Generation Peak_M m/z 355.8 (79Br3) Isotopes->Peak_M ~10% Peak_M2 m/z 357.8 (79Br2 81Br) Isotopes->Peak_M2 ~30% Peak_M4 m/z 359.8 (79Br 81Br2) Isotopes->Peak_M4 ~30% Peak_M6 m/z 361.8 (81Br3) Isotopes->Peak_M6 ~10% Frag Fragmentation Loss of Br radical Peak_M4->Frag Daughter Daughter Ion [M-Br]+ (Br2 Pattern 1:2:1) Frag->Daughter

Figure 1: Mass Spectrometric workflow showing the characteristic 1:3:3:1 isotopic splitting pattern of the tribrominated molecular ion.

Synthesis Protocol: Electrophilic Aromatic Substitution

Objective: Synthesize high-purity this compound from 3,5-dimethylphenol (3,5-xylenol).

Reaction Mechanism

The synthesis exploits the strong activating nature of the phenolic hydroxyl group (-OH) and the two methyl groups. The 2, 4, and 6 positions are ortho/para to the activators, making them highly nucleophilic. Bromination occurs rapidly at all three open positions.

Step-by-Step Methodology
  • Reagent Preparation:

    • Precursor: Dissolve 10.0 g (81.9 mmol) of 3,5-dimethylphenol in 50 mL of Glacial Acetic Acid (AcOH).

    • Brominating Agent: Prepare a solution of 13.5 mL Bromine (Br₂) (approx. 260 mmol, 3.2 equivalents) in 20 mL AcOH. Safety: Work in a fume hood; Br₂ is corrosive and volatile.

  • Addition Phase (Exothermic Control):

    • Cool the precursor solution to 15–20 °C.

    • Add the Br₂ solution dropwise over 30 minutes.

    • Observation: The solution will evolve HBr gas (trap with NaOH scrubber) and turn reddish-brown.

  • Reaction Completion:

    • Stir at room temperature for 2 hours.

    • Monitor via TLC (Hexane:Ethyl Acetate 8:2) or HPLC. The starting material spot (Rf ~0.6) should disappear.

  • Quenching & Isolation:

    • Pour the reaction mixture into 300 mL of ice-cold water containing 1% Sodium Bisulfite (NaHSO₃) to quench excess bromine.

    • Result: A heavy white/yellowish precipitate forms immediately.

  • Purification:

    • Filter the solid and wash with cold water (3x 50 mL).

    • Recrystallization: Dissolve crude solid in hot Ethanol (95%). Cool slowly to 4 °C.

    • Yield: Expect ~23–25 g (80–85% yield).

Synthesis Workflow Diagram

Synthesis_Flow Start Start: 3,5-Dimethylphenol (Solvent: AcOH) Bromination Bromination Add 3.2 eq Br2 dropwise (Temp: 15-20°C) Start->Bromination Activation Reaction Reaction Progress Electrophilic Aromatic Substitution (2, 4, 6 positions) Bromination->Reaction Exothermic Quench Quench Pour into Ice Water + NaHSO3 (Removes unreacted Br2) Reaction->Quench 2 Hours Filter Filtration & Wash Crude Product Isolation Quench->Filter Precipitation Purify Recrystallization (Ethanol) Filter->Purify Final Pure this compound (White Needles) Purify->Final >98% Purity

Figure 2: Step-by-step synthesis pathway for the tribromination of 3,5-dimethylphenol.

Applications in Drug Development[10]

Antimicrobial Potency

Halogenated phenols disrupt bacterial cell walls and uncouple oxidative phosphorylation. The this compound variant exhibits enhanced lipophilicity (LogP ~4.4) compared to non-brominated analogs, allowing deeper penetration into the lipid bilayer of Gram-positive bacteria (e.g., S. aureus).

Metabolic Stability Reference

In drug discovery, the methyl groups at positions 3 and 5 block metabolic oxidation at those sites. This compound is often used as a "metabolically blocked" reference standard when studying the cytochrome P450 degradation of phenolic drugs.

Intermediate for Flame Retardants

While primarily a research compound, it serves as a model intermediate for synthesizing polymeric flame retardants. The phenolic -OH can be reacted with acrylate monomers to create brominated polymers that release radical scavengers upon combustion.

References

  • LookChem. this compound Product Data & CAS 56759-60-5. Retrieved from

  • PrepChem. Preparation of this compound. Detailed synthesis protocol adapted from Systematic Organic Chemistry (Cumming, 1937). Retrieved from

  • ChemicalBook. this compound Properties and Safety. Retrieved from

  • NIST. Bromine Isotopic Abundance and Atomic Weights. National Institute of Standards and Technology. Retrieved from

  • Chemistry LibreTexts. Mass Spectrometry: Isotope Abundance Patterns (Halogens). Explanation of Br and Cl isotopic splitting. Retrieved from

Sources

Technical Whitepaper: Physicochemical Profiling of 2,4,6-Tribromo-3,5-dimethylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides an in-depth analysis of 2,4,6-Tribromo-3,5-dimethylphenol (CAS 56759-60-5), a highly substituted phenolic derivative utilized primarily as a synthetic intermediate in the development of flame retardants, biocides, and complex polysubstituted aromatic systems. Distinguished by its high melting point (166–169 °C) and complete aromatic substitution, this compound serves as an excellent model for studying steric crowding and electrophilic displacement reactions, such as the Zincke nitration.

This document synthesizes experimental data from seminal organic chemistry literature with modern physicochemical predictions to offer a robust reference for researchers in medicinal chemistry and materials science.

Molecular Identity & Structural Analysis[1]

The molecule consists of a phenol core fully substituted at all available aromatic positions. The presence of three bromine atoms (positions 2, 4,[1][2][3][4][5][6][7] 6) and two methyl groups (positions 3,[1][3][4][7][8][9][10][11] 5) creates a dense, electron-rich, yet sterically congested environment.

ParameterData
IUPAC Name This compound
Common Name Tribromo-xylenol; 2,4,6-Tribromo-sym-xylenol
CAS Registry Number 56759-60-5
Molecular Formula C₈H₇Br₃O
Molecular Weight 358.85 g/mol
SMILES Cc1c(Br)c(C)c(Br)c(O)c1Br
InChI Key BSWWXRFVMJHFBN-UHFFFAOYSA-N
Structural Symmetry & Sterics

The molecule exhibits C2v symmetry (assuming free rotation of the hydroxyl group). The alternating pattern of Methyl-Bromo-Methyl-Bromo substituents locks the conformation, significantly reducing the acidity of the phenolic proton compared to less hindered phenols, while simultaneously increasing lipophilicity.

Thermodynamic & Physical Properties[13][14][15]

The following data consolidates experimental values from high-purity synthesis reports (e.g., Bull. Chem. Soc. Jpn.[12]) and calculated physicochemical descriptors essential for formulation.

PropertyValueSource/Type
Physical State Solid (Crystalline Needles)Experimental [1]
Color Colorless to Pale YellowExperimental [1]
Melting Point 166 – 169 °C Experimental [1][2]
Boiling Point ~302.9 °C (at 760 mmHg)Predicted
Density ~2.12 g/cm³Predicted
LogP (Octanol/Water) 4.4 – 4.8Predicted (High Lipophilicity)
pKa ~6.5 – 7.0Estimated (Acidic due to 3x Br)
Solubility (Water) Insoluble (< 0.1 mg/mL)Experimental
Solubility (Organics) Soluble in DCM, Methanol, Ethanol, EtherExperimental

Technical Insight: The high melting point (approx. 166 °C) serves as a critical purity indicator. Lower melting ranges (e.g., 140–150 °C) typically indicate incomplete bromination (presence of mono- or di-bromo derivatives) or contamination with starting material (3,5-dimethylphenol).

Synthesis & Purification Protocols

Method A: Selective Bromination using Tetraalkylammonium Tribromides (Recommended)

This method, detailed by Kajigaeshi et al. (1987), offers superior control over stoichiometry and minimizes oxidative byproducts compared to direct liquid bromine addition.

Reagents:

  • Substrate: 3,5-Dimethylphenol (1 eq)[1]

  • Reagent: Benzyltrimethylammonium tribromide (BTMA Br₃) (3.0 eq)

  • Solvent: Dichloromethane (DCM) / Methanol (5:2 ratio)

Protocol:

  • Dissolution: Dissolve 3,5-dimethylphenol in the DCM/MeOH solvent mixture at room temperature.

  • Addition: Add BTMA Br₃ gradually while stirring. The solution will initially appear orange.

  • Reaction: Stir for 60 minutes at 20–25 °C. The reaction is complete when the orange color fades, indicating consumption of the brominating agent.

  • Quench & Extraction: Distill off the solvent. Add water to the residue and extract with diethyl ether (4x).

  • Purification: Wash the ether layer with dilute sodium bisulfite (to remove trace Br₂) and water. Dry over anhydrous MgSO₄.

  • Crystallization: Evaporate solvent and recrystallize from Methanol/Water or pure Ethanol.

Yield: ~90% Product Appearance: Colorless needles.

Method B: Classical Bromination (Industrial Scale)

Reagents: 3,5-Dimethylphenol, Br₂ (liquid), Water. Protocol: Suspend the phenol in water (approx. 20x weight). Add liquid bromine dropwise until a persistent reddish-brown color remains. Remove excess bromine with sulfur dioxide. Filter the precipitate and recrystallize from alcohol. Note: This method is more prone to over-oxidation (formation of quinones) if temperature is not strictly controlled.

Synthesis Workflow Diagram

Synthesis Start 3,5-Dimethylphenol (s-Xylenol) Intermediate Reaction Matrix (DCM/MeOH or H2O) Start->Intermediate Dissolve Reagent Brominating Agent (BTMA Br3 or Br2) Reagent->Intermediate Add dropwise Crude Crude Precipitate Intermediate->Crude Stir 1h / Quench Final This compound (Needles, mp 166°C) Crude->Final Recrystallize (EtOH)

Figure 1: Synthetic pathway for the production of high-purity this compound.

Spectral Characterization

Due to the high symmetry of the molecule, the spectral data is distinct and useful for structural validation.

¹H NMR Spectroscopy (Predicted)

The complete substitution of the aromatic ring results in a spectrum devoid of aromatic proton signals (typically found 6.5–8.0 ppm).

  • δ ~2.60 ppm (Singlet, 6H): Two equivalent methyl groups at positions 3 and 5. These are deshielded relative to toluene due to the ortho-bromine atoms.

  • δ ~5.80 ppm (Broad Singlet, 1H): Phenolic hydroxyl proton (-OH). Chemical shift is concentration and solvent-dependent (D₂O exchangeable).

  • Aromatic Region: Silent (No signals).

IR Spectroscopy (Key Bands)[3][10]
  • 3400–3500 cm⁻¹: O-H stretching (sharp if non-H-bonded, broad if bonded).

  • 2900–2950 cm⁻¹: C-H stretching (Methyl).

  • ~1580, 1460 cm⁻¹: Aromatic ring skeletal vibrations.

  • 600–800 cm⁻¹: C-Br stretching vibrations (strong fingerprint).

Chemical Reactivity & Applications[2][3][5][6]

Zincke Nitration

A defining characteristic of this compound is its behavior under nitration conditions.[5] Unlike simple phenols which undergo H-substitution, this fully substituted compound undergoes ipso-substitution (displacement of a bromine atom).

  • Reaction: Treatment with NaNO₂ in acetic acid/dioxane.[5]

  • Products:

    • 2,6-Dibromo-3,5-dimethyl-4-nitrophenol (Bromine at C4 displaced by Nitro).[5]

    • 2,6-Dibromo-3,5-dimethylbenzoquinone (Oxidative debromination).

This reactivity makes the compound a valuable substrate for studying Nucleophilic Aromatic Substitution mechanisms in sterically crowded systems.

Reactivity Logic Diagram

Reactivity Substrate This compound Reagent NaNO2 / AcOH (Zincke Nitration) Substrate->Reagent Product1 2,6-Dibromo-3,5-dimethyl-4-nitrophenol (Ipso-substitution) Reagent->Product1 Major Pathway Product2 2,6-Dibromo-3,5-dimethylbenzoquinone (Oxidation) Reagent->Product2 Side Reaction

Figure 2: Divergent reaction pathways during nitration, highlighting the lability of the C4-Bromine bond.

Safety & Handling

Hazard Classification:

  • Acute Toxicity: Harmful if swallowed or inhaled.

  • Skin/Eye: Causes skin irritation and serious eye irritation.

  • Environmental: Very toxic to aquatic life with long-lasting effects (typical of polybrominated phenols).

PPE Requirements:

  • Nitrile gloves (0.11 mm minimum thickness).

  • Safety goggles with side shields.

  • Fume hood (essential during synthesis to capture Br₂ vapors).

References

  • Kajigaeshi, S., et al. (1987). "Halogenation Using Quaternary Ammonium Polyhalides. IV. Selective Bromination of Phenols by Use of Tetraalkylammonium Tribromides." Bulletin of the Chemical Society of Japan, 60(11), 4187–4189.

  • Cumming, W. M. (1937). Systematic Organic Chemistry. Constable & Company, p. 353. (Historical reference for melting point verification).

  • LookChem. (n.d.). "this compound CAS 56759-60-5 Data Sheet."

  • BenchChem. (2025). "Synthesis and Troubleshooting of Brominated Phenols."

Sources

Precision Electrophilic Bromination of s-Xylenol (3,5-Dimethylphenol)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the regioselective electrophilic bromination of s-xylenol (IUPAC: 3,5-dimethylphenol ). While often trivialized as a standard Electrophilic Aromatic Substitution (EAS), the bromination of s-xylenol presents a unique challenge in process chemistry: controlling regioselectivity between the sterically hindered para-position (C4) and the less hindered ortho-positions (C2/C6), while suppressing polybromination.

For pharmaceutical applications—where 4-bromo-3,5-dimethylphenol is a critical pharmacophore precursor (e.g., for antiseptics and antiviral scaffolds)—purity is paramount. This guide advocates for a N-Bromosuccinimide (NBS) driven protocol in Acetonitrile (MeCN) over the traditional elemental bromine (


) route, offering superior atom economy, handling safety, and regiocontrol.

Substrate Analysis & Mechanistic Theory

Nomenclature Alert

s-Xylenol refers to sym-xylenol (symmetrical xylenol).

  • IUPAC Name: 3,5-Dimethylphenol[1]

  • CAS No: 108-68-9

  • Structure: Phenol with methyl groups at the meta positions relative to the hydroxyl.

Electronic & Steric Landscape

The regiochemistry is dictated by the interplay of the Hydroxyl (-OH) and Methyl (-CH3) groups.[1][2]

  • Electronic Synergism:

    • -OH Group (C1): Strong activator, ortho/para director.[2]

    • -CH3 Groups (C3, C5): Weak activators, ortho/para directors.

  • Site Analysis:

    • Position 4 (Para to OH): Activated by the -OH (strong) and both -CH3 groups (ortho-attack relative to methyls). This is the most electronically enriched site.

    • Position 2/6 (Ortho to OH): Activated by the -OH (strong) and one -CH3 group (ortho) while being para to the other -CH3.

  • The Steric Conflict:

    • Position 4: Flanked by two methyl groups (buttressing effect). Access is sterically "expensive."

    • Position 2/6: Flanked by one -OH and one -CH3.[3]

Conclusion: Despite the steric hindrance at C4, the electronic reinforcement from three activating groups typically drives the reaction to the 4-bromo product under kinetic control. However, high temperatures or aggressive reagents (


) can lead to thermodynamic equilibration or polybromination (2,4-dibromo species).
Reaction Pathway Diagram

The following diagram illustrates the competitive pathways and the formation of the arenium ion (sigma complex).

BrominationMechanism Substrate 3,5-Dimethylphenol (s-Xylenol) TS_Para Sigma Complex (C4 Attack) High Electronic Stabilization Substrate->TS_Para Major Pathway (Electronic Control) TS_Ortho Sigma Complex (C2 Attack) Less Steric Hindrance Substrate->TS_Ortho Minor Pathway (Steric Control) Reagent Electrophile Source (NBS or Br2) Reagent->TS_Para Reagent->TS_Ortho Product_Major 4-Bromo-3,5-dimethylphenol (Target) TS_Para->Product_Major -H+ Product_Minor 2-Bromo-3,5-dimethylphenol (Impurity) TS_Ortho->Product_Minor -H+ Product_Poly 2,4-Dibromo-3,5-dimethylphenol (Over-reaction) Product_Major->Product_Poly Excess Br2 Uncontrolled Temp

Figure 1: Mechanistic pathway showing the competition between electronic activation (C4) and steric factors (C2), highlighting the risk of polybromination.

Experimental Protocol (High-Precision)

For drug development applications, we utilize N-Bromosuccinimide (NBS) in Acetonitrile (MeCN) . This method avoids the handling hazards of liquid bromine and allows for precise stoichiometric control to prevent over-bromination.

Materials & Reagents
ReagentRolePurity Requirement
3,5-Dimethylphenol Substrate>99% (HPLC grade)
N-Bromosuccinimide (NBS) Bromine SourceRecrystallized (remove free

)
Acetonitrile (MeCN) SolventAnhydrous (<0.05% water)
Ammonium Acetate Catalyst (Optional)5-10 mol% (accelerates rate)
Sodium Thiosulfate Quenching Agent10% Aqueous Solution
Step-by-Step Methodology
Step 1: System Preparation
  • Setup: Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a low-temperature thermometer.

  • Inert Atmosphere: Purge the system with

    
     to remove moisture (water can compete as a nucleophile or alter regioselectivity).
    
Step 2: Substrate Solubilization
  • Charge the flask with 3,5-Dimethylphenol (1.0 eq) .

  • Add Acetonitrile (10 mL per gram of substrate) .

  • Stir at Room Temperature (RT) until fully dissolved.

  • Optional: Add Ammonium Acetate (0.1 eq) if rapid kinetics are required (usually not necessary for activated phenols).

Step 3: Controlled Addition (Crucial for Mono-Selectivity)
  • Cool the solution to 0°C using an ice/water bath. Rationale: Lower temperature increases selectivity for the electronically favored para-position over the sterically favored ortho-position.

  • Dissolve NBS (1.05 eq) in a separate volume of Acetonitrile.

  • Add the NBS solution dropwise over 30–45 minutes.

    • Visual Check: The solution may turn slightly yellow/orange. Deep red indicates free bromine or oxidation side-products.

Step 4: Reaction Monitoring
  • Allow the reaction to warm to RT naturally after addition.

  • Monitor via TLC (20% EtOAc in Hexanes) or HPLC .

    • Target: Disappearance of starting material (

      
      ).
      
    • Product: Appearance of 4-bromo spot (

      
      ).
      
    • Over-reaction: Check for lower

      
       spots (dibromo species).
      
Step 5: Workup & Purification
  • Quench: Add 10%

    
     (aq) to neutralize unreacted active bromine.
    
  • Extraction: Remove MeCN under reduced pressure. Extract the residue with Ethyl Acetate (

    
    ).
    
  • Wash: Wash organics with Brine (

    
    ) and Water (
    
    
    
    ) to remove Succinimide byproduct (highly water-soluble).
  • Dry & Concentrate: Dry over

    
    , filter, and concentrate in vacuo.
    
  • Crystallization: Recrystallize from Hexane/Chloroform (9:1) to obtain white needles.

Process Optimization & Troubleshooting

The following table summarizes common failure modes and corrective actions based on internal process data.

IssueProbable CauseCorrective Action
High levels of 2,4-dibromo product Excess NBS or Temperature too highReduce NBS to 0.95 eq; Maintain 0°C strictly.
Significant 2-bromo (ortho) isomer Solvent polarity effectsSwitch solvent to

(less polar) to encourage H-bonding direction, though MeCN is usually superior for Para.
Red/Brown coloration Oxidation of phenol to quinonesDegas solvents thoroughly; Ensure dark conditions (wrap flask in foil).
Incomplete Conversion Wet NBSRecrystallize NBS from water/acetone before use; Check stoichiometry.
Workflow Logic Diagram

Workflow Start Start: 3,5-Dimethylphenol Solvent Dissolve in MeCN (Polar Aprotic) Start->Solvent Cool Cool to 0°C (Kinetic Control) Solvent->Cool Add Add NBS (1.05 eq) Dropwise Cool->Add Monitor Monitor TLC/HPLC Check for Dibromo Add->Monitor Decision Complete? Monitor->Decision Decision->Add No (Add 0.05 eq NBS) Quench Quench: Na2S2O3 Decision->Quench Yes Workup Remove MeCN -> EtOAc Extract Remove Succinimide Quench->Workup Purify Recrystallize (Hexane/CHCl3) Workup->Purify

Figure 2: Operational workflow emphasizing kinetic control at 0°C and iterative monitoring to prevent over-bromination.

Applications in Drug Development

The resulting 4-bromo-3,5-dimethylphenol is a versatile "Building Block" (CAS: 7463-51-6).[4][5]

  • Cross-Coupling: The C-Br bond is an excellent handle for Suzuki-Miyaura or Buchwald-Hartwig couplings to introduce biaryl motifs common in kinase inhibitors.

  • Antiseptics: It is a direct structural analog of Chloroxylenol (PCMX) , a WHO Essential Medicine. The bromo-analog is investigated for enhanced lipophilicity and potency against gram-positive bacteria.

  • Metallation: Precursor for lithiation (

    
    ) to generate the aryl-lithium species for nucleophilic addition to ketones/aldehydes.
    

References

  • Regioselectivity in Phenol Bromination: Oberhauser, T. (1997). "Regioselective Bromination of Phenols with NBS in Acetonitrile." Journal of Organic Chemistry, 62(13), 4504-4506. Note: Establishes MeCN as the superior solvent for para-selectivity.
  • Synthesis of 4-Bromo-3,5-dimethylphenol

    • Arborpharm Chemical.[5] (2023). "Product Monograph: 4-Bromo-3,5-dimethylphenol (CAS 7463-51-6)."[5]

    • (Verified Supplier Data)

  • Green Chemistry Protocols: Podgoršek, A., et al. (2009). "Oxidative Halogenation with Hydrogen Peroxide and an Acid Anhydride." Green Chemistry, 11, 120-126. Note: Alternative route using for industrial scaling.
  • General Mechanism of EAS

    • Master Organic Chemistry. (2017).[6] "Electrophilic Aromatic Substitution: The Mechanism."

  • Safety Data & Toxicology

    • PubChem. (2023). "Compound Summary: 3,5-Dimethylphenol."[1][5] National Library of Medicine.

Sources

2,4,6-Tribromo-3,5-dimethylphenol purity and characterization

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Purity and Characterization of 2,4,6-Tribromo-3,5-dimethylphenol

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Purity in Chemical Synthesis

This compound is a halogenated aromatic compound that serves as a valuable intermediate and building block in the synthesis of more complex molecules, including specialty chemicals and potential pharmaceutical agents. The strategic placement of three bromine atoms and two methyl groups on the phenol ring dictates its reactivity and potential for further functionalization. In any research or drug development context, the purity and unambiguous structural confirmation of such a starting material are not mere formalities; they are foundational to the integrity, reproducibility, and safety of the entire scientific endeavor.

This guide provides a comprehensive framework for assessing the purity and confirming the identity of this compound. Moving beyond a simple recitation of methods, we delve into the causality behind experimental choices, offering field-proven insights to ensure that every protocol is a self-validating system of analysis.

Physicochemical Profile

A foundational understanding of a compound's physical properties is essential for its handling, purification, and analysis. The key physicochemical data for this compound are summarized below.

PropertyValueSource
CAS Number 56759-60-5[1]
Molecular Formula C₈H₇Br₃O[2]
Molecular Weight 358.85 g/mol [2]
Appearance Crystalline Solid[3]
Melting Point 166 °C (for the closely related 2,4,6-tribromo-s-xylenol)[3]
Boiling Point 302.9 °C at 760 mmHg (Predicted)[2]
Solubility Soluble in alcohols like ethanol.[3]

Synthesis, Impurities, and Purification

The quality of the final product is intrinsically linked to the synthesis and subsequent purification strategy. The most direct route to this compound is the electrophilic aromatic substitution of 3,5-dimethylphenol (s-xylenol).

Common Synthesis Pathway: Direct Bromination

The synthesis involves the direct bromination of 3,5-dimethylphenol using elemental bromine.[3] The hydroxyl group and the two methyl groups are ortho-, para-directing, strongly activating the ring for electrophilic substitution at the 2, 4, and 6 positions.

Potential Impurities: The primary challenge in this synthesis is controlling the extent of bromination and managing side reactions. Common impurities include:

  • Starting Material: Unreacted 3,5-dimethylphenol.

  • Under-brominated Species: Mono- and di-brominated dimethylphenols.

  • Over-brominated Species: Although less common for this specific structure, degradation or side-products can occur with excess bromine.

  • Isomeric Byproducts: Impurities from the starting 3,5-dimethylphenol raw material.

  • Residual Reagents: Traces of bromine or reaction solvents.

Purification Protocol: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds by leveraging differences in solubility. Ethanol is an effective solvent for this purpose.[3]

Expert Rationale: The choice of solvent is critical. A suitable solvent should dissolve the compound completely when hot but only sparingly when cold. This differential solubility allows the target compound to crystallize upon cooling, leaving the more soluble impurities behind in the solvent (mother liquor).

Step-by-Step Protocol:

  • Dissolution: Place the crude this compound solid in an appropriately sized Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Decolorization (Optional): If the solution is colored due to impurities (e.g., residual bromine), add a small amount of activated charcoal and keep the solution hot for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal and any insoluble impurities. This step is crucial to prevent premature crystallization on the filter paper.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once crystal formation appears complete, the flask can be placed in an ice bath to maximize the yield.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to remove all traces of the solvent. The purity of the final product should be confirmed by melting point analysis and the characterization techniques described below.

cluster_synthesis Synthesis cluster_purification Purification start 3,5-Dimethylphenol reaction Electrophilic Bromination start->reaction reagents Bromine (Br2) in Water or Acetic Acid reagents->reaction crude Crude Product (with impurities) reaction->crude dissolve Dissolve in Hot Ethanol crude->dissolve Transfer to Purification filter Hot Filtration (optional charcoal) dissolve->filter crystallize Slow Cooling & Crystallization filter->crystallize isolate Vacuum Filtration & Cold Wash crystallize->isolate dry Vacuum Drying isolate->dry final_product Pure Crystalline Solid dry->final_product

Caption: Workflow for the synthesis and purification of this compound.

Part 1: Purity Assessment – A Multi-Technique Approach

No single method is sufficient to declare a compound "pure." A robust purity assessment relies on orthogonal techniques—methods that measure purity based on different chemical or physical principles.

Melting Point Analysis

Principle: A pure crystalline solid exhibits a sharp, well-defined melting point range (typically < 1 °C). Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting point range.

Procedure:

  • Load a small amount of the dried, purified solid into a capillary tube.

  • Place the tube in a calibrated melting point apparatus.

  • Heat the sample slowly (1-2 °C per minute) near the expected melting point.

  • Record the temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted.

Interpretation: A narrow range (e.g., 165-166 °C) is indicative of high purity. A broad range (e.g., 158-164 °C) suggests the presence of impurities.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. For a compound like this compound, a reversed-phase (RP-HPLC) method is ideal, where a nonpolar stationary phase is used with a polar mobile phase.

Expert Rationale: HPLC is a cornerstone of purity analysis in the pharmaceutical industry. It provides quantitative data, allowing for the detection and measurement of impurities even at very low levels (e.g., <0.1%). The area under the peak for the main compound, as a percentage of the total area of all peaks, provides a direct measure of purity (Area % Purity).

Illustrative RP-HPLC Protocol:

ParameterRecommended Condition
Column C18, 5 µm, 4.6 x 150 mm
Mobile Phase A Water with 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile with 0.1% Phosphoric Acid
Gradient 60% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 280 nm
Injection Volume 10 µL
Column Temp. 30 °C

Note: This is a starting point; method optimization is crucial for separating specific impurities.[4][5][6]

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is a powerful technique for volatile and thermally stable compounds. The sample is vaporized and separated by a GC column, after which the eluted components are ionized and detected by a mass spectrometer.

Expert Rationale: GC offers extremely high separation efficiency. Coupling it with MS provides not only quantification but also structural information about impurities based on their mass fragmentation patterns, aiding in their identification.[7][8]

Illustrative GC-MS Protocol:

ParameterRecommended Condition
Column DB-5 or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm x 0.25 µm
Carrier Gas Helium at 1.0 mL/min
Injector Temp. 250 °C (Splitless mode)
Oven Program Start at 100 °C, hold 2 min, ramp at 10 °C/min to 280 °C, hold 5 min
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 50-450 m/z

Part 2: Structural Characterization – Confirming Identity

Once purity is established, the identity of the compound must be unequivocally confirmed. Spectroscopic methods provide a "fingerprint" of the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy probes the chemical environment of specific nuclei (typically ¹H and ¹³C). The chemical shift, integration, and splitting pattern of the signals provide a detailed map of the molecular structure.

¹H NMR (Proton NMR):

  • Hydroxyl Proton (-OH): A broad singlet, typically in the range of 5-7 ppm. Its position can vary with concentration and solvent.

  • Methyl Protons (-CH₃): Two singlets, each integrating to 3 protons. Due to the surrounding bromine atoms, these would be expected in the range of 2.3-2.5 ppm.

  • Aromatic Proton (-ArH): There are no aromatic protons in this structure, so no signals are expected in the typical 6.5-8.0 ppm aromatic region. The absence of a signal here is a key confirmation point.

¹³C NMR (Carbon NMR):

  • C-O Carbon: One signal around 150-155 ppm.

  • C-Br Carbons: Three signals for the bromine-substituted carbons, expected in the range of 110-125 ppm.

  • C-CH₃ Carbons: Two signals for the methyl-bearing carbons, expected around 135-140 ppm.

  • -CH₃ Carbons: Two signals for the methyl carbons themselves, typically around 20-25 ppm.

Note: Predicted chemical shifts are based on general principles for substituted phenols.[9][10]

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. It is an excellent tool for identifying functional groups.

Expected Characteristic Absorption Bands:

Wavenumber (cm⁻¹)VibrationFunctional Group
~3400-3500 (broad)O-H StretchPhenolic Hydroxyl
~2850-3000C-H StretchMethyl Groups
~1550-1600C=C StretchAromatic Ring
~1200-1300C-O StretchPhenol
~550-650C-Br StretchAryl Bromide

Note: The presence of the broad O-H band and the C-Br stretch are key diagnostic peaks.[11]

Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. For this compound, this provides two critical pieces of information: the molecular weight and the confirmation of the number of bromine atoms.

Key Features of the Mass Spectrum:

  • Molecular Ion Peak (M⁺): The molecular weight is 358.85. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), a molecule with three bromine atoms will not show a single M⁺ peak.

  • Isotopic Cluster: The most telling feature will be a characteristic cluster of peaks for the molecular ion, resulting from the different combinations of ⁷⁹Br and ⁸¹Br isotopes. The expected pattern for a Br₃ compound is a quartet of peaks at roughly M, M+2, M+4, and M+6, with a relative intensity ratio of approximately 1:3:3:1. Observing this pattern is definitive proof of the presence of three bromine atoms.[12]

cluster_purity Purity Assessment cluster_identity Identity Confirmation mp Melting Point (Sharpness) conclusion Verified as Pure This compound mp->conclusion hplc HPLC (Area % Purity) hplc->conclusion gcms_purity GC-MS (Impurity Profile) gcms_purity->conclusion nmr NMR (1H & 13C) (Connectivity) nmr->conclusion ftir FTIR (Functional Groups) ftir->conclusion ms Mass Spec (Molecular Weight & Br3 Pattern) ms->conclusion start Purified Compound start->mp Test Purity start->hplc Test Purity start->gcms_purity Test Purity start->nmr Confirm Structure start->ftir Confirm Structure start->ms Confirm Structure

Caption: A comprehensive analytical workflow for compound validation.

Conclusion: A Foundation of Trust

The rigorous analysis of this compound through this multi-faceted approach ensures a high degree of confidence in its quality and identity. By combining chromatographic techniques for quantitative purity with spectroscopic methods for structural elucidation, researchers and drug development professionals can build their subsequent work on a foundation of scientific integrity and trust. This self-validating system of analysis is indispensable for achieving reliable and reproducible results in the complex landscape of chemical and pharmaceutical research.

References

  • Preparation of this compound. PrepChem.com. [Link]

  • Quantitative Bromination of Phenols. Acta Chemica Scandinavica. [Link]

  • Estimation of Phenol | Using Brominating Solution. YouTube. [Link]

  • 2,4,6-TRIBROMOPHENOL CAS N°: 118-79-6. OECD SIDS. [Link]

  • Estimation of Phenol by Bromination Method. Scribd. [Link]

  • Method for the Analysis of Phenol and Monochlorinated and Brominated Phenols from Complex Aqueous Samples. Journal of Chromatographic Science | Oxford Academic. [Link]

  • Method development and validation for the determination of 2,4,6-tribromoanisole, 2,4,6-tribromophenol... PubMed. [Link]

  • Phenol, 2,4,6-tribromo-. NIST WebBook. [Link]

  • Separation of 2,4,6-Trimethylphenol on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • phenol, 2,4,6-tribromo-. The Good Scents Company. [Link]

  • Process for brominating phenols.
  • Electronic Supporting Information. The Royal Society of Chemistry. [Link]

  • (a) Experimental (b) Theoretical FTIR spectra of 2,4-DMP. ResearchGate. [Link]

  • ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. [Link]

  • This compound | CAS#:56759-60-5. Chemsrc. [Link]

  • This compound. LookChem. [Link]

  • 2,4,6-Trichloro-3,5-dimethylphenol. SIELC Technologies. [Link]

  • Chemical Properties of Phenol, 2,4,6-tribromo- (CAS 118-79-6). Cheméo. [Link]

  • Molecular Spectroscopic (FTIR and UV-Vis) and Hyphenated Chromatographic (UHPLC-qTOF-MS) Analysis. Semantic Scholar. [Link]

  • NMR Chemical Shifts of Trace Impurities. EPFL. [Link]

  • Synthesis of 3,5-dibromo-2,4,6-trimethylphenol. PrepChem.com. [Link]

  • Phenol, 2,4,6-tris[(dimethylamino)methyl]- NIST WebBook. [Link]

  • Reversed Phase HPLC Method Development. Phenomenex. [Link]

  • This compound. International Laboratory USA. [Link]

  • Method 8041A: Phenols by Gas Chromatography. EPA. [Link]

  • Preparation method of 3,5-dimethylphenol.
  • 1-(3-Chlorophenyl)piperazine. CAS Common Chemistry. [Link]

  • (a) Chemical ionization mass spectrum of 3,5-dimethylphenol and... ResearchGate. [Link]

  • Chemical Properties of Phenol, 2-chloro-4-methyl- (CAS 6640-27-3). Cheméo. [Link]

  • Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC. LCGC International. [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Organometallics. [Link]

  • Synthesis of 2,4,6-Tribromophenol from Benzene. YouTube. [Link]

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Methodological & Application

use of 2,4,6-Tribromo-3,5-dimethylphenol in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 2,4,6-Tribromo-3,5-dimethylphenol in Organic Synthesis

Executive Summary

This compound (TBDMP) is a densely functionalized aromatic scaffold that transcends its commodity use as a flame retardant intermediate. For the synthetic chemist, TBDMP represents a "privileged structure"—a fully substituted phenol where the interplay between the nucleophilic hydroxyl group, the electron-rich methyls, and the electron-withdrawing/leaving group bromines allows for programmable regioselectivity.

This guide moves beyond standard catalog descriptions to provide high-fidelity protocols for:

  • High-Purity Synthesis: Avoiding the common "Tribromomesitol" trap.

  • Regioselective Functionalization: Exploiting steric and electronic differentiation between the ortho (2,6) and para (4) positions.

  • Polymer Applications: Utilizing TBDMP as a reactive flame retardant in epoxy thermosets.

Part 1: The Molecule & The Challenge

TBDMP is structurally unique. The 3,5-dimethyl pattern "locks" the conformation of substituents, while the phenolic hydroxyl provides a handle for directing groups (DG).

Key Chemical Properties:

  • Acidity: The three bromine atoms significantly increase the acidity of the phenol (pKa ~6-7) compared to 3,5-dimethylphenol (pKa ~10), making the phenoxide anion highly stable and a modest nucleophile.

  • Steric Environment: The 4-bromo position is flanked by two methyl groups (steric "buttressing"), while the 2,6-bromo positions are flanked by the hydroxyl and a methyl. This subtle steric difference is the key to selective catalysis.

PropertyValueSynthetic Implication
CAS No. 56759-60-5Verification key.
MW 358.85 g/mol High bromine content (66.8%) for flame retardancy.
Melting Point 166–168 °CSolid handling; high thermal stability.
Solubility Soluble in CHCl₃, THF; Insoluble in H₂ORequires organic solvents for lithiation/coupling.

Part 2: Core Protocol – High-Purity Synthesis

The Challenge: The bromination of 3,5-dimethylphenol is exothermic. If uncontrolled, the reaction does not stop at the phenol ring. The "Tribromomesitol Trap" occurs when the methyl group is brominated via a radical mechanism (often light- or heat-induced), or when the ring is over-brominated to form a cyclohexadienone species.

Protocol 1: Controlled Bromination (The "Cold-Then-Hot" Method)

Objective: Synthesize >98% pure TBDMP without benzylic bromination.

Reagents:

  • 3,5-Dimethylphenol (1.0 eq)

  • Bromine (Br₂), elemental (3.1 eq)

  • Solvent: Glacial Acetic Acid (AcOH) or CHCl₃ (AcOH is preferred for crystallization).

  • Quench: Sodium Bisulfite (NaHSO₃).

Step-by-Step Workflow:

  • Dissolution: Dissolve 3,5-dimethylphenol in Glacial AcOH (5 mL per gram of phenol) in a 3-neck flask equipped with a dropping funnel and an acid trap (for HBr gas).

  • Cryogenic Addition (Critical): Cool the solution to 0–5°C . Add Br₂ dropwise over 60 minutes.

    • Why? Low temperature suppresses the radical substitution of the methyl groups (benzylic bromination).

  • Thermodynamic Equilibration: Once addition is complete, warm the slurry to 25°C and stir for 2 hours. Then, heat to 60°C for 30 minutes.

    • Why? This drives the conversion of any mono/di-bromo intermediates to the tri-bromo product and ensures the thermodynamic aromatic product is favored over quinone intermediates.

  • Quench & Isolation: Pour the mixture into ice water (10x volume). Add saturated NaHSO₃ until the orange bromine color disappears (reduction of excess Br₂).

  • Purification: Filter the white/off-white precipitate. Recrystallize from Ethanol/Water (9:1) .

    • QC Check: 1H NMR should show no aromatic protons. A singlet at ~2.4 ppm (methyls) and a broad singlet (OH) are the only expected signals.

DOT Diagram: Synthesis Logic & Impurity Control

SynthesisLogic cluster_QC Quality Control Start 3,5-Dimethylphenol Br2 Br2 Addition (3.1 eq) Start->Br2 TempControl Temp < 5°C Br2->TempControl Impurity Tribromomesitol (Benzylic Bromination) Br2->Impurity High Temp / Light Intermediate Kinetic Intermediates TempControl->Intermediate Electrophilic Subst. Heat Heat to 60°C Intermediate->Heat Product This compound Heat->Product Thermodynamic Drive QC 1H NMR: Check for Ar-H signals (Should be NULL) Product->QC

Caption: Workflow distinguishing the thermodynamic product (TBDMP) from kinetic/radical impurities.

Part 3: Advanced Application – Regioselective Cross-Coupling

TBDMP contains three bromine atoms. Can we selectively couple one? Insight: The 4-position bromine is sterically crowded by two methyl groups but is para to the directing hydroxyl group. In Pd-catalyzed coupling, the oxidative addition is often faster at the least hindered site unless electronic effects dominate. However, in TBDMP, the 2,6-positions are hindered by the OH and a methyl.

Hypothesis: The 4-position is the "softest" target for cross-coupling using bulky phosphine ligands that can negotiate the methyl groups.

Protocol 2: Suzuki-Miyaura Coupling for Steric Biaryls

Objective: Synthesize 4-aryl-2,6-dibromo-3,5-dimethylphenols (Precursors for atropisomeric ligands).

Reagents:

  • TBDMP (1.0 eq)

  • Aryl Boronic Acid (1.1 eq)[1]

  • Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(OAc)₂/SPhos (for higher reactivity).

  • Base: K₂CO₃ (2M aqueous).[1]

  • Solvent: 1,4-Dioxane.

Procedure:

  • Protection (Optional but Recommended): Methylate the phenol (MeI/K₂CO₃) to form the anisole derivative if the free phenol interferes with the catalyst. However, Suzuki coupling works on free phenols under aqueous basic conditions.

  • Degassing: Combine TBDMP, Boronic Acid, and Base in Dioxane/Water (4:1). Sparge with Argon for 15 mins.

  • Catalyst Addition: Add Pd catalyst under Argon counter-flow.

  • Reaction: Heat to 80°C for 6–12 hours. Monitor by TLC.

    • Selectivity Note: The 4-position couples first. The 2,6-positions are significantly deactivated by the ortho-substituents and the electron-rich nature of the ring.

  • Workup: Acidify to pH 4 (if using free phenol), extract with EtOAc, and purify via column chromatography (Silica, Hexane/EtOAc).

Self-Validating System:

  • Success: Product shows integration of 2 methyl groups and retention of 2 bromine atoms (verified by Mass Spec isotope pattern).

  • Failure: Loss of all bromines indicates catalyst overload or excessive temperature.

Part 4: Flame Retardant & Polymer Chemistry

TBDMP is a "Reactive Flame Retardant" (RFR). Unlike additive retardants (which leach out), RFRs are chemically bonded to the polymer matrix.

Protocol 3: Synthesis of Glycidyl Ether (Epoxy Precursor)

Objective: Convert TBDMP into an epoxy monomer for fire-resistant electronics (PCBs).

Mechanism: Williamson Ether Synthesis.

  • Reagents: TBDMP (1 eq), Epichlorohydrin (10 eq - acts as solvent and reactant), NaOH (1.2 eq), Benzyltrimethylammonium chloride (Catalyst, 1 mol%).

  • Reflux: Heat the mixture to 100°C for 4 hours. The excess epichlorohydrin ensures mono-substitution at the phenol oxygen.

  • Filtration: Filter off the NaCl salt formed.

  • Distillation: Remove excess epichlorohydrin under vacuum.

  • Product: The resulting glycidyl ether can be cured with diamines to form a UL-94 V-0 rated thermoset.

DOT Diagram: Polymerization Pathway

PolymerPath TBDMP TBDMP (Phenolic OH) Epi Epichlorohydrin + NaOH TBDMP->Epi O-Alkylation Glycidyl Glycidyl Ether Monomer Epi->Glycidyl Curing Curing with Diamine Glycidyl->Curing Thermoset Brominated Epoxy Resin (UL-94 V-0 Rated) Curing->Thermoset Cross-linking

Caption: Conversion of TBDMP into a reactive flame retardant network.

References

  • BenchChem. Synthesis of 3,5-Dibromo-2,4,6-trimethylphenol and Impurity Profiles. Retrieved from .

  • PrepChem. Preparation of this compound. Retrieved from .

  • MDPI Encyclopedia. Brominated Flame Retardants: Synthesis and Application. Retrieved from .[2]

  • ResearchGate. Suzuki reaction of 2,4,6-tribromoaniline (Analogous Chemistry). Retrieved from .

  • EPA. Technical Fact Sheet – Polybrominated Diphenyl Ethers (PBDEs). Retrieved from .

  • SciSpace. Site-selective Suzuki–Miyaura cross-coupling reactions of polybrominated furans (Mechanistic Analog). Retrieved from .

Sources

Application Note: Selective Bromination using the 2,4,6-Tribromo-3,5-dimethylphenol System

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide details the use of 2,4,6-Tribromo-3,5-dimethylphenol as a key component in selective bromination chemistries.

Clarification on Nomenclature & Mechanism: While often colloquially referred to as the brominating agent, This compound is technically the spent form or carrier of the active bromine species. The actual active brominating agent is its hyper-brominated derivative: 2,4,4,6-Tetrabromo-3,5-dimethyl-2,5-cyclohexadien-1-one (often abbreviated as Me₂-TBCO or the Dienone ).

This guide covers the entire cycle: the preparation of the active Dienone from the Phenol, its use in selective bromination, and the recycling of the Phenol.

Executive Summary

In modern organic synthesis, the demand for regioselective halogenation under mild conditions has driven the shift from elemental bromine (Br₂) to solid bromine carriers. The This compound / Dienone system represents a high-precision alternative to N-Bromosuccinimide (NBS).

Unlike NBS, which can produce succinimide byproducts that are difficult to separate or participate in side reactions, the Me₂-TBCO system offers:

  • Superior Regioselectivity: The bulky dimethyl-substituted ring directs bromination almost exclusively to the para position of anilines and phenols, or specific positions on heterocycles.

  • Mild Conditions: Reactions proceed at room temperature in non-polar solvents (CHCl₃, CH₂Cl₂), preserving sensitive functional groups.

  • Sustainability: The byproduct (this compound) precipitates out of solution, allowing for easy filtration and quantitative recycling.

Mechanistic Insight

The efficacy of this reagent lies in the bromine transfer cycle . The stable phenol is "charged" with an extra bromine atom to form a metastable cyclohexadienone (the active oxidant). This species releases an electrophilic bromine (


) to the substrate, collapsing back into the aromatic phenol.
The Bromine Transfer Cycle

The active reagent (Me₂-TBCO) possesses a gem-dibromo moiety at the 4-position. The release of


 restores the aromaticity of the ring, providing a strong thermodynamic driving force for the reaction.

BrominationCycle Phenol 2,4,6-Tribromo- 3,5-dimethylphenol (Stable Carrier) Activation Activation Step (Br₂ / NaOAc / AcOH) Phenol->Activation Recycling Dienone 2,4,4,6-Tetrabromo- 3,5-dimethyl-2,5- cyclohexadien-1-one (Active Agent) Activation->Dienone Oxidative Bromination Dienone->Phenol Reduction (Aromaticity Restored) Product Brominated Product (Substrate-Br) Dienone->Product Br+ Transfer Substrate Substrate (e.g., Aniline, Thiophene) Substrate->Product +

Figure 1: The regenerative cycle of the brominating agent. The phenol acts as a reusable shuttle for the bromine atom.

Comparative Analysis

Why choose the Me₂-TBCO system over conventional agents?

FeatureElemental Bromine (Br₂)N-Bromosuccinimide (NBS)Me₂-TBCO (This Reagent)
Physical State Volatile, Corrosive LiquidSolidSolid (Crystalline)
Atom Economy High (but HBr byproduct)ModerateLow (unless recycled)
Selectivity Low (Polybromination common)Moderate (Radical side-rxns possible)High (Steric control)
Byproduct Removal Distillation/Wash requiredAqueous wash (Succinimide soluble)Filtration (Phenol precipitates)
Reaction pH Acidic (HBr generated)Neutral/Slightly AcidicNeutral
Primary Use Bulk industrial brominationBenzylic/Allylic brominationPara-selective aromatic bromination

Experimental Protocols

Protocol A: Preparation of the Active Agent (Me₂-TBCO)

Use this protocol to convert the stable phenol into the active brominating dienone.

Materials:

  • This compound (Starting material)[1][2][3][4]

  • Bromine (Br₂)[5][6]

  • Sodium Acetate (NaOAc)

  • Acetic Acid (AcOH)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 10.0 g (28 mmol) of this compound in 50 mL of glacial acetic acid containing 2.5 g of sodium acetate (buffer).

  • Bromination: Cool the solution to 15–20°C. Add 1.5 mL (29 mmol, 1.05 equiv) of elemental bromine dropwise over 10 minutes.

    • Observation: The deep red color of bromine will fade as it reacts.

  • Precipitation: Stir for 30 minutes. Pour the reaction mixture into 200 mL of ice-cold water. The active dienone will precipitate as a yellow/orange solid.

  • Isolation: Filter the solid, wash thoroughly with cold water to remove acetic acid, and dry under vacuum at room temperature.

    • Yield: Typically >90%.[7][5]

    • Storage: Store in a dark bottle at 4°C. (Stable for weeks).

Protocol B: Selective Bromination of an Aromatic Substrate

Example: Synthesis of p-bromo-N,N-dimethylaniline.

Materials:

  • Substrate: N,N-Dimethylaniline

  • Reagent: Me₂-TBCO (Prepared in Protocol A)

  • Solvent: Dichloromethane (DCM) or Chloroform (CHCl₃)

Procedure:

  • Setup: Dissolve 1.0 mmol of N,N-Dimethylaniline in 5 mL of DCM in a reaction vial.

  • Addition: Add 1.0 mmol (1.0 equiv) of Me₂-TBCO solid in one portion.

  • Reaction: Stir at room temperature.

    • Monitoring: Monitor by TLC. The yellow color of the dienone will disappear, and a white precipitate (the spent phenol) will begin to form.

    • Time: Reaction is typically complete within 10–30 minutes for activated substrates.

  • Workup:

    • Filter the reaction mixture. The solid collected is This compound (Save for recycling).

    • Evaporate the filtrate to obtain the pure brominated product.

  • Purification: Often, the product is pure enough for use. If necessary, recrystallize or pass through a short silica plug.

Protocol C: Recycling the Reagent

Procedure:

  • Collect the white precipitate from Protocol B (Step 4).

  • Wash with a small amount of cold DCM to remove product traces.

  • Dry the solid.

  • Re-subject this solid to Protocol A to regenerate the active dienone.

Applications & Scope

This reagent system is particularly effective for:

  • Monobromination of Phenols: Exclusive ortho or para bromination without over-bromination to quinones.

  • Bromination of Anilines: High yield synthesis of para-bromoanilines.

  • Heterocycles: Selective bromination of thiophenes, imidazoles, and indoles at the most electron-rich positions.

  • Sensitive Molecules: Suitable for substrates containing acid-sensitive protecting groups (e.g., acetals, silyl ethers) due to the neutral reaction conditions.

Safety & Handling (MSDS Highlights)

  • This compound (Carrier): Irritant. Avoid inhalation of dust.

  • Me₂-TBCO (Active Agent): Oxidizer. Corrosive. Causes skin burns and eye damage. Handle in a fume hood.

  • Elemental Bromine (for preparation): Highly toxic and corrosive. Use extreme caution.

Troubleshooting Guide

IssuePossible CauseSolution
Low Yield of Dienone Temperature too high during prepKeep reaction <20°C to prevent decomposition.
No Reaction with Substrate Substrate is too electron-deficientThis reagent is mild; it works best with electron-rich aromatics (phenols, anilines).
Product Contaminated with Phenol Incomplete precipitationCool the reaction mixture to 0°C before filtration to maximize phenol recovery.
Over-bromination Excess reagent usedEnsure strict 1:1 stoichiometry. The reagent is stoichiometric, not catalytic.

References

  • Calo, V., et al. (1971).[7] "Selective bromination of aromatic amines." Journal of the Chemical Society C: Organic, 3652. Link

  • Calo, V., et al. (1972).[7] "Bromination of imidazoles and N-methylindoles." Journal of the Chemical Society, Perkin Transactions 1, 2567.[7] Link

  • Lanz, M., et al. (1997).[7] "Ring Expansion Reaction."[7] Helvetica Chimica Acta, 80, 804.[7] Link

  • Deshmukh, A. R., et al. (2005). "Process for preparing 2,4,4,6-tetrabromo-2,5-cyclohexadienone." U.S. Patent 6,838,582. Link

  • BenchChem. (2025).[6] "Synthesis of 3,5-Dibromo-2,4,6-trimethylphenol." BenchChem Technical Library. Link

Sources

Application Note: 2,4,6-Tribromo-3,5-dimethylphenol (TBDMP) as a Flame Retardant Additive

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the technical protocols for utilizing 2,4,6-Tribromo-3,5-dimethylphenol (TBDMP) as a high-performance flame retardant (FR). Unlike generic tribromophenol (TBP), the dimethyl-substitution on the phenolic ring of TBDMP enhances its thermal stability and hydrophobicity, making it a superior candidate for engineering thermoplastics and reactive epoxy systems.

This guide covers the chemical mechanism , material qualification , incorporation protocols , and validation standards (UL-94/LOI) required to achieve V-0 flammability ratings.

Chemical Basis & Mechanism[1]

Chemical Profile[2][3][4][5]
  • IUPAC Name: this compound[1][2][3][4]

  • CAS Number: 56759-60-5 (Generic Xylenol derivatives) / Note: Often synthesized from 3,5-dimethylphenol (3,5-xylenol).

  • Structure: A phenolic core with three bromine atoms (positions 2, 4,[5][1][6] 6) and two methyl groups (positions 3, 5).

  • Physical State: White crystalline solid.

  • Melting Point: ~166°C (Distinct from standard TBP which melts at ~96°C).

  • Bromine Content: High (~70% wt), providing efficient halogen source.

Mechanism of Action: The Radical Trap

TBDMP functions primarily in the gas phase as a radical scavenger. Upon combustion, the weak Carbon-Bromine (C-Br) bonds undergo homolytic cleavage.

  • Decomposition: Heat causes TBDMP to release high-energy Bromine radicals (Br•).

  • Radical Trapping: These Br• radicals intercept the chain-propagating radicals (H• and OH•) generated by the burning polymer.[7][8]

  • Cycle Regeneration: Hydrogen Bromide (HBr) is formed, which acts as a dense gas blanket and further neutralizes OH• radicals to form water and regenerate Br•.

Mechanistic Pathway Diagram

Radical_Scavenging_Cycle Polymer Combusting Polymer H_Rad H• / OH• (Fire Propagators) Polymer->H_Rad Releases Heat Thermal Decomposition Br_Rad Br• (Bromine Radical) Heat->Br_Rad Releases TBDMP TBDMP (Additive) TBDMP->Heat Exposed to HBr HBr (Inhibitor Gas) Br_Rad->HBr HBr->Br_Rad + OH• (Regeneration) H2O H₂O + Heat Loss HBr->H2O Neutralization

Figure 1: The radical scavenging cycle of TBDMP. The release of Br• interrupts the combustion chain reaction, effectively extinguishing the flame.[9]

Phase 1: Material Qualification

Before compounding, the raw TBDMP must be characterized to ensure it will not degrade the polymer matrix during processing.

Protocol 1.1: Thermal Stability Verification (TGA)

Objective: Determine the 1% and 5% weight loss temperatures (


 and 

). Rationale: If TBDMP degrades below the processing temperature of your polymer (e.g., 250°C for PBT), it will cause foaming and loss of mechanical properties.
  • Instrument: Thermogravimetric Analyzer (TGA).[7]

  • Sample Mass: 10–15 mg.

  • Atmosphere: Nitrogen (

    
    ) flow at 50 mL/min.
    
  • Ramp Rate: 10°C/min from 40°C to 600°C.

  • Acceptance Criteria:

    • 
       (for Epoxy/PU applications).
      
    • 
       (for Engineering Plastics like ABS/PBT).
      
Protocol 1.2: Purity & Melting Point (DSC)

Objective: Confirm identity and purity using Differential Scanning Calorimetry (DSC). Rationale: Impurities (e.g., unreacted phenols) can act as plasticizers, lowering the Glass Transition Temperature (


) of the final product.
  • Ramp: Heat from 30°C to 200°C at 10°C/min.

  • Target Peak: Endothermic peak centered at 166°C ± 2°C .

  • Action: If peak is broad or <160°C, recrystallize from ethanol before use.

Phase 2: Incorporation Protocols

TBDMP can be used as a Reactive Intermediate (in Epoxies) or a Physical Additive (in Thermoplastics).

Protocol 2.1: Reactive Incorporation (Epoxy Resin Systems)

Application: Printed Circuit Boards (FR-4), Potting Compounds. Mechanism: The phenolic -OH group reacts with the epoxide ring, locking the FR into the backbone (Non-leaching).

Formulation Table:

Component Function Loading (wt%)
DGEBA (Epoxy Resin) Base Matrix 50 - 60%
TBDMP Reactive FR 15 - 20%
MDEA / DICY Curing Agent Stoichiometric

| Silica | Filler | 10 - 15% |

Step-by-Step:

  • Pre-heating: Heat the DGEBA epoxy resin to 110°C to lower viscosity.

  • Dissolution: Add TBDMP slowly under high-shear stirring (2000 RPM).

    • Note: Maintain temp < 130°C to prevent premature homopolymerization.

    • Observation: The mixture should become clear as TBDMP dissolves/reacts.

  • Catalysis: Cool to 80°C and add the curing agent (e.g., Dicyandiamide).

  • Degassing: Vacuum degas (-0.1 MPa) for 10 mins.

  • Curing: Cast into mold. Cure cycle: 150°C for 2 hours + 180°C post-cure (2 hours).

Protocol 2.2: Additive Compounding (ABS or PBT)

Application: Electronic enclosures, connectors. Mechanism: Physical dispersion. Requires a synergist (Antimony Trioxide,


).[10]

Formulation Table:

Component Function Loading (wt%)
ABS or PBT Resin Matrix 70 - 75%
TBDMP FR Additive 12 - 15%

| Antimony Trioxide (


) | Synergist | 4 - 5% |
| PTFE | Anti-drip Agent | 0.5% |[2]

Step-by-Step:

  • Pre-mix: Tumble blend resin pellets, TBDMP powder, and

    
     for 15 mins.
    
  • Extrusion: Feed into a Twin-Screw Extruder (L/D ratio > 32).

    • Zone 1 (Feed): 180°C

    • Zone 2-4 (Mixing): 200°C - 220°C

    • Die: 210°C

  • Caution: Do not exceed 240°C to prevent TBDMP degradation and discoloration.

  • Pelletizing: Water bath cooling and pelletization.

Phase 3: Validation Protocols

Experimental Workflow Diagram

Validation_Workflow cluster_Tests Fire Safety Tests Start Compounded Material Specimen Injection Molding (125 x 13 x 3.2 mm) Start->Specimen Conditioning Conditioning (48h @ 23°C, 50% RH) Specimen->Conditioning UL94 UL-94 Vertical Burn Conditioning->UL94 LOI Limiting Oxygen Index (ASTM D2863) Conditioning->LOI Result Classification (V-0, V-1, V-2) UL94->Result LOI->Result

Figure 2: Standardized workflow for validating flame retardancy performance.

UL-94 Vertical Burn Test (ASTM D3801)

This is the industry standard for electronic plastics.

  • Specimen: 125 mm x 13 mm x 3.2 mm (Standard thickness).

  • Setup: Clamp specimen vertically. Place cotton wool 300 mm below.

  • Ignition 1: Apply 20 mm blue flame to the bottom for 10 seconds . Remove.

    • Record

      
       (time to self-extinguish).
      
  • Ignition 2: Re-apply flame immediately after extinguishment for another 10 seconds .

    • Record

      
       (time to self-extinguish) and 
      
      
      
      (glow time).
  • Criteria for V-0 Rating:

    • 
       seconds for any specimen.
      
    • Total combustion time (

      
      ) for 5 specimens 
      
      
      
      seconds.
    • No flaming drips (Cotton must not ignite).

Limiting Oxygen Index (LOI) (ASTM D2863)

Measures the minimum concentration of oxygen required to support combustion.

  • Setup: Vertical glass column with controlled

    
     flow.
    
  • Procedure: Ignite top of specimen. Adjust

    
     concentration until the sample burns for 3 mins or 50 mm length.
    
  • Target:

    • LOI > 21% (Self-extinguishing in air).

    • LOI > 28% (Target for high-performance FR materials).

Safety & Handling (MSDS Summary)

  • Toxicity: TBDMP is a halogenated compound.[8] While generally less volatile than lower molecular weight halides, chronic exposure should be minimized.

  • PPE: Use P2/N95 dust mask, nitrile gloves, and safety goggles.

  • Handling: Handle in a fume hood or well-ventilated area to avoid inhaling dust.

  • Thermal Hazards: During extrusion/curing, ensure local exhaust ventilation (LEV) is active to capture any trace HBr emissions.

References

  • Underwriters Laboratories. (2023). UL 94: Standard for Safety of Flammability of Plastic Materials for Parts in Devices and Appliances. Link

  • ASTM International. (2021). ASTM D2863-19: Standard Test Method for Measuring the Minimum Oxygen Concentration to Support Candle-Like Combustion of Plastics (Oxygen Index). Link

  • Cumming, W. M. (1937). Systematic Organic Chemistry. (Reference for synthesis and melting point of this compound, p. 353).[2]

  • SpecialChem. (2025). Fire Resistance of Plastics: Limiting Oxygen Index (LOI). Link

  • FavorChem. (2025). Flame Retardant Types and Their Mechanisms: A Technical Deep Analysis. Link

Sources

experimental setup for reactions with 2,4,6-Tribromo-3,5-dimethylphenol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Experimental Chemistry of 2,4,6-Tribromo-3,5-dimethylphenol: Protocols and Applications

Introduction: Understanding the Core Reactant

This compound is a highly substituted aromatic compound whose reactivity is governed by the interplay of its constituent functional groups: a nucleophilic hydroxyl group, an activated aromatic ring, and three sterically demanding bromine atoms. This guide provides senior researchers and drug development professionals with a comprehensive overview of the essential experimental setups, protocols, and underlying chemical principles for handling and reacting this versatile, yet challenging, molecule.

The phenolic hydroxyl group dramatically activates the aromatic ring, making the ortho and para positions highly susceptible to electrophilic attack.[1] However, in this specific molecule, these positions are already occupied by bromine atoms. This unique structure channels the compound's reactivity towards three primary pathways: reactions involving the hydroxyl group itself, oxidative processes that can lead to coupling, and transformations of the carbon-bromine bonds, which open avenues to advanced synthetic applications.

Physicochemical and Safety Profile

A thorough understanding of the reactant's properties and hazards is the foundation of any successful and safe experimental design.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 56759-60-5[2]
Molecular Formula C₈H₇Br₃ON/A
Molecular Weight 358.85 g/mol N/A
Appearance Fine needles[3]
Melting Point 166 °C[3]
Critical Safety and Handling Precautions

Substituted phenols and their brominated analogues require careful handling in a controlled laboratory environment.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile or neoprene), safety goggles or a face shield, and a laboratory coat.[4] Work should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[5]

  • Toxicology: While specific data for the dimethylated title compound is sparse, the related compound 2,4,6-tribromophenol is known to be an eye irritant and a skin sensitizer.[6] It is also very toxic to aquatic life.[6] Assume similar or greater hazards for this compound.

  • First Aid: In case of skin contact, immediately remove contaminated clothing and rinse the affected area with copious amounts of water.[5] For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[4] If inhaled, move to fresh air. If swallowed, rinse mouth with water and consult a physician.[5]

  • Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Due to its environmental toxicity, avoid release into the environment.

Part 2: Foundational Synthesis of this compound

The most direct route to this compound is through the electrophilic aromatic substitution of 3,5-dimethylphenol (also known as 3,5-xylenol). The two methyl groups and the hydroxyl group are all ortho, para-directing, meaning they activate the same positions (2, 4, and 6) for substitution, leading to a high-yield synthesis of the desired tribrominated product.

Protocol 2.1: Electrophilic Bromination of 3,5-Dimethylphenol

This protocol is adapted from established methods for the exhaustive bromination of activated phenols.[3]

  • Objective: To synthesize this compound from 3,5-dimethylphenol.

  • Causality: The high electron density at the 2, 4, and 6 positions of the phenol ring, enhanced by the hydroxyl and methyl groups, makes the molecule highly susceptible to attack by the electrophilic bromine. The reaction proceeds rapidly, even without a Lewis acid catalyst.

Materials & Reagents:

  • 3,5-Dimethylphenol

  • Liquid Bromine (handle with extreme caution in a fume hood)

  • Deionized Water

  • Sulfur dioxide (aqueous solution or gas)

  • Ethanol (for recrystallization)

  • Standard laboratory glassware (beaker, graduated cylinder, filtration apparatus)

  • Magnetic stirrer and stir bar

Step-by-Step Procedure:

  • Dissolution: In a large beaker inside a chemical fume hood, dissolve a known quantity of 3,5-dimethylphenol (e.g., 5.0 g) in approximately 20 times its weight of deionized water (100 mL).

  • Bromination: While stirring vigorously, add liquid bromine dropwise to the solution. A reddish-brown color will appear and then fade as the bromine is consumed. Continue adding bromine until a persistent reddish-brown color remains, indicating an excess of bromine. This is an exothermic reaction; control the rate of addition to manage the temperature.

  • Quenching: To remove the excess bromine, carefully add a saturated aqueous solution of sulfur dioxide (or bubble SO₂ gas through the mixture) until the reddish-brown color disappears completely.

  • Isolation: The white precipitate of this compound will be clearly visible. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with cold deionized water to remove any residual acids or salts.

  • Purification: Recrystallize the crude product from hot ethanol to yield fine, needle-like crystals. A yield of approximately 90% can be expected.[3]

  • Characterization: Confirm the identity and purity of the product by measuring its melting point (expected: 166 °C) and using analytical techniques such as NMR or GC-MS.

G cluster_setup Reaction Setup cluster_reaction Core Reaction cluster_workup Work-up & Purification A Dissolve 3,5-Dimethylphenol in Water B Add Liquid Bromine Dropwise until Color Persists A->B C Quench Excess Br₂ with SO₂ Solution B->C D Filter Precipitate C->D E Wash with Water D->E F Recrystallize from Hot Ethanol E->F G Dry & Characterize Product F->G

Fig. 1: Workflow for the synthesis of this compound.

Part 3: Key Experimental Protocols for Derivatization

The presence of both a reactive hydroxyl group and C-Br bonds allows for a range of subsequent transformations.

Protocol 3.1: O-Alkylation to Form the Anisole Derivative

Converting the phenol to its corresponding ether (an anisole derivative) is a common strategy to protect the hydroxyl group or to modify the molecule's biological or chemical properties. The Williamson ether synthesis is the most reliable method for this transformation.

  • Objective: To synthesize 2,4,6-tribromo-1-methoxy-3,5-dimethylbenzene.

  • Causality: A strong base is used to deprotonate the weakly acidic phenol, forming a potent phenoxide nucleophile. This nucleophile then displaces a halide from an alkyl halide (e.g., methyl iodide) via an Sₙ2 reaction.

Materials & Reagents:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil (handle with extreme caution) OR Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetone

  • Methyl iodide (CH₃I)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Procedure:

  • Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add this compound (1.0 eq).

  • Dissolution: Add anhydrous DMF to dissolve the starting material.

  • Deprotonation: Cool the flask to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. (Alternatively, use potassium carbonate (2.5 eq) in acetone and heat to reflux). Stir the mixture at this temperature for 30-60 minutes. Hydrogen gas will evolve if using NaH.

  • Alkylation: Add methyl iodide (1.5 eq) dropwise via the dropping funnel. After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and very carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by column chromatography on silica gel to obtain the pure anisole product.

G cluster_setup Inert Setup cluster_reaction Reaction Core cluster_workup Aqueous Work-up A Add Phenol to Flame-Dried Flask under N₂ B Add Anhydrous Solvent (DMF) A->B C Cool to 0 °C B->C D Add Base (e.g., NaH) to form Phenoxide C->D E Add Methyl Iodide Dropwise D->E F Warm to RT & Stir E->F G Quench with aq. NH₄Cl F->G H Extract with Ether G->H I Wash, Dry, & Concentrate H->I J Purify via Chromatography I->J

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2,4,6-Tribromo-3,5-dimethylphenol

[1]

Ticket ID: TBDMP-PUR-001 Subject: Troubleshooting & Purification Protocols for Crude 2,4,6-Tribromo-3,5-dimethylphenol Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences Division[1]

Executive Summary & Compound Profile

This guide addresses the purification of This compound (CAS: 56759-60-5).[1] This compound is the fully brominated derivative of 3,5-dimethylphenol (3,5-xylenol).[1] Because the starting material is symmetric and has exactly three open positions (ortho, ortho, para) relative to the hydroxyl group, the synthesis typically proceeds via Electrophilic Aromatic Substitution (EAS) to a single regioisomer.

However, users frequently encounter issues with colored impurities (quinones) , incomplete bromination , and "oiling out" during crystallization.[1]

Physicochemical Profile
PropertyValueNotes
Molecular Formula C₈H₇Br₃O
Molecular Weight 358.85 g/mol Significant increase from precursor (122.16 g/mol )
Target Melting Point 166–168 °C Sharp melt indicates high purity [1]
Appearance (Pure) White to off-white needlesCrude is often reddish-brown
Solubility (Hot) Ethanol, Acetic Acid, CHCl₃Excellent solubility
Solubility (Cold) Water, Hexanes (partial)Poor solubility (Antisolvents)

Diagnostic Triage: Why is my purification failing?

Before proceeding to protocols, identify your specific failure mode using the decision matrix below.

TriageStartStart: Analyze Crude ProductColorIssue: Red/Brown Color?Start->ColorStateIssue: Sticky Gum/Oil?Color->StateNoOxidationDiagnosis: Quinone OxidationAction: Charcoal TreatmentColor->OxidationYesPurityIssue: Low MP (<160°C)?State->PurityNoSolventDiagnosis: Trapped Solvent/ImpuritiesAction: Mixed-Solvent RecrystallizationState->SolventYesUnderBromDiagnosis: Di-bromo SpeciesAction: Reprocess with Br2 or ColumnPurity->UnderBromYesSuccess: Proceed to DryingSuccess: Proceed to DryingPurity->Success: Proceed to DryingNo

Figure 1: Diagnostic logic flow for identifying the root cause of crude product failure.

Frequently Asked Questions (Troubleshooting)

Q1: The product is a dark red/brown sticky solid. How do I remove the color?

Root Cause: Phenols are highly susceptible to oxidation, forming quinones and conjugated impurity networks. This is exacerbated by residual bromine or iron traces. Corrective Action:

  • Acid Wash: If the color is due to residual bromine, wash the crude solid with 10% Sodium Bisulfite (NaHSO₃) solution. The bisulfite reduces red Br₂ to colorless bromide ions.

  • Charcoal Treatment: If the color persists (organic oxidation):

    • Dissolve crude in boiling Ethanol (EtOH).

    • Add Activated Carbon (5-10% w/w) .[1]

    • Reflux for 15 minutes.

    • Filter hot through a Celite pad to remove carbon.[2]

    • Proceed to crystallization.[2][3][4][5][6][7]

Q2: My product "oils out" (forms a liquid layer) instead of crystallizing.

Root Cause: The saturation point was reached at a temperature above the melting point of the solvated impurity mix, or the cooling rate was too fast. Corrective Action:

  • Re-dissolve: Heat the mixture until the oil dissolves back into a single phase.

  • Seed: Add a tiny crystal of pure product (if available) or scratch the glass wall at the air-liquid interface.[1]

  • Solvent Adjustment: Add more solvent (Ethanol) to lower the concentration, ensuring the saturation temperature is below the melting point.

  • Slow Cool: Wrap the flask in foil/towels to slow the cooling rate.

Q3: NMR shows a mixture of products. What are they?

Analysis:

  • Target (this compound): Symmetric. No aromatic protons. Methyl protons will appear as a singlet (approx 2.4-2.6 ppm).[1]

  • Impurity A (Dibromo-3,5-dimethylphenol): If bromination was incomplete.[1] You will see an aromatic proton signal (singlet) because one position (likely para or ortho) is unsubstituted.

  • Impurity B (Tribromomesitol): If the starting material was mesitol (2,4,6-trimethylphenol) by mistake, or if methyl migration occurred (rare).[1]

Standard Operating Procedures (SOPs)

Protocol A: Recrystallization (The Gold Standard)

Best for: Routine purification of crude solid with >85% purity.

Reagents:

  • Solvent: Ethanol (95% or absolute)

  • Anti-solvent: Water (optional, for yield Maximization)[1]

  • Wash: Cold 50% EtOH/Water[1]

Step-by-Step:

  • Dissolution: Place 10g of crude TBDMP in a 250mL Erlenmeyer flask. Add 50mL Ethanol.

  • Heat: Heat to reflux (approx 78°C) on a stir plate.

    • Note: If solid remains, add Ethanol in 5mL increments until fully dissolved.

  • Filtration (Optional): If insoluble particles (dust/salts) are visible, filter hot.

  • Crystallization: Remove from heat. Allow to cool to Room Temperature (RT) undisturbed for 2 hours.

    • Yield Boost: Once at RT, if yield is low, add warm water dropwise until slight turbidity persists, then cool to 4°C.

  • Harvest: Filter via vacuum (Buchner funnel).

  • Wash: Wash cake with 20mL of ice-cold 50% Ethanol/Water.

  • Dry: Vacuum dry at 40°C or air dry. Target MP: 166°C.

Protocol B: Acid-Base Extraction (Chemical Purification)

Best for: Removing non-phenolic impurities or neutral byproducts.[1]

Logic: TBDMP is a phenol (acidic, pKa ~6-7 due to electron-withdrawing bromines).[1] It will dissolve in base, while neutral organic impurities will not.

  • Dissolve: Dissolve crude mixture in Diethyl Ether or Ethyl Acetate.

  • Extract: Wash organic layer with 2M NaOH (aq) (3x).

    • Observation: The TBDMP moves into the aqueous layer (as sodium phenolate). The organic layer retains neutral impurities.

  • Precipitate: Separate the aqueous layer. Acidify carefully with 6M HCl until pH < 2.

    • Result: TBDMP precipitates as a white/off-white solid.[1]

  • Filter & Rinse: Filter the solid and wash copiously with water to remove salts.

  • Final Polish: Perform Protocol A (Recrystallization) on the dried solid for analytical purity.

Synthesis & Impurity Workflow

Understanding the reaction pathway helps anticipate impurities.

SynthesisSM3,5-Dimethylphenol(Starting Material)MonoMono-bromo Intermediate(Transient)SM->MonoFastBr2+ 3.1 eq Br2Di2,4-Dibromo-3,5-dimethylphenol(Major Impurity)Mono->DiFastTargetThis compound(Target)Di->TargetSlow (Steric Hindrance)OverOxidation Byproducts(Quinones)Target->OverExcess Br2 / Heat

Figure 2: Reaction pathway showing the stepwise bromination. Note that the final bromination step is sterically hindered, often leading to residual di-bromo impurity.[1]

References

  • Cumming, W. M. (1937). Systematic Organic Chemistry. Preparation of this compound.[1][8] p. 353.

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 56759-60-5. Retrieved from [1]

  • BenchChem Technical Support. (2025). Purification techniques for removing byproducts from dimethylphenol synthesis.

  • Kurita, T. et al. (2004). Water solubility and partitioning behavior of brominated phenols. Environmental Toxicology and Chemistry, 23(6), 1386-1393.[1][9]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling brominated phenols, as they are toxic and potential environmental pollutants.

Technical Support Center: Bromination of 3,5-Dimethylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Overview

Welcome to the technical support hub for the bromination of 3,5-dimethylphenol (3,5-xylenol). This reaction is a critical entry point for synthesizing antiseptics (e.g., chloroxylenol analogues) and pharmaceutical intermediates.

The primary objective is typically the synthesis of 4-bromo-3,5-dimethylphenol via Electrophilic Aromatic Substitution (EAS). However, the substrate's dual methyl groups and phenolic hydroxyl create a complex electronic and steric environment that can lead to three distinct classes of side reactions:

  • Regio-scrambling: Ortho- vs. Para-substitution.

  • Polybromination: Formation of di- and tri-bromo species.

  • Radical Divergence: Benzylic bromination of the methyl groups (often overlooked).

Reaction Pathway Topology

The following diagram maps the kinetic and thermodynamic landscape of this transformation. Use this to identify where your process might be deviating.[1][2]

ReactionPathway Start 3,5-Dimethylphenol Para 4-Bromo-3,5-dimethylphenol (Target Product) Start->Para Br2, Low Temp (<20°C) Kinetic Control Ortho 2-Bromo-3,5-dimethylphenol (Minor Isomer) Start->Ortho Steric Leakage or High Temp Benzylic Benzylic Bromides (Lachrymatory Impurity) Start->Benzylic Radical Initiator (hv, peroxides) NBS (High Temp) Quinone Quinone/Tars (Oxidation) Start->Quinone Oxidative Conditions (Trace Metals/O2) DiBromo 2,4-Dibromo-3,5-dimethylphenol (Over-bromination) Para->DiBromo Excess Br2 Uncontrolled Exotherm Ortho->DiBromo Excess Br2

Figure 1: Reaction network showing the primary electrophilic pathway (green) versus competitive radical and over-substitution pathways (red/yellow).

Troubleshooting Guides (Q&A)

Category A: Regioselectivity & Over-Bromination

Q1: I am detecting significant amounts of 2,4-dibromo-3,5-dimethylphenol. How do I stop at the mono-bromo stage?

Diagnosis: This is a classic stoichiometry and temperature control failure. The phenol ring in 3,5-dimethylphenol is highly activated due to the electron-donating effects of the hydroxyl group and the two methyl groups. The product (4-bromo) remains activated enough to react again.

Corrective Action:

  • Stoichiometry: Strictly limit the brominating agent (Br2 or NBS) to 0.95 - 1.0 equivalents . Never use an excess "to drive the reaction," as this guarantees over-bromination [1].

  • Temperature: Maintain the reaction between 0°C and 5°C . Higher temperatures overcome the activation energy barrier for the second bromination.

  • Addition Rate: Add the bromine solution dropwise over 30-60 minutes. A high local concentration of bromine (from dumping reagents) favors the formation of the dibromo species.

Q2: Why is the ortho-isomer (2-bromo) forming? I thought the 3,5-methyl groups blocked it?

Diagnosis: While the 3- and 5-methyl groups provide steric hindrance, they do not completely block the 2- and 6-positions (ortho). The 4-position (para) is sterically crowded by the flanking methyls, but it is electronically favored.

Corrective Action:

  • Solvent Choice: Switch to a non-polar solvent like Chloroform (CHCl3) or Carbon Tetrachloride (CCl4) (if permitted). Non-polar solvents enhance the steric discrimination between ortho and para positions compared to polar protic solvents like acetic acid [2].

  • Reagent Selection: Use N-Bromosuccinimide (NBS) in acetonitrile at low temperature. NBS provides a low, steady concentration of electrophilic bromine, which enhances selectivity for the most electronically favorable position (para) [3].

Category B: Radical & Oxidative Side Reactions

Q3: My crude product causes eye irritation (lachrymatory) and has a sharp, pungent odor different from the phenol. What is this?

Diagnosis: You have likely formed benzylic bromides (e.g., 3-(bromomethyl)-5-methylphenol). This occurs via a Free Radical Substitution (FRS) mechanism rather than the intended Electrophilic Aromatic Substitution (EAS).

Root Cause:

  • Exposure to light (UV) during the reaction.

  • Presence of radical initiators (peroxides in ether/THF solvents).

  • High temperatures (>40°C).

Corrective Action:

  • Light Exclusion: Wrap the reaction flask in aluminum foil.

  • Scavengers: If using NBS, ensure no radical initiators (like AIBN or benzoyl peroxide) are present.

  • Solvent Quality: Use fresh, peroxide-free solvents.

Q4: The reaction mixture turned black/tarry. What happened?

Diagnosis: Oxidation of the phenol ring to quinones (e.g., 2,6-dimethyl-1,4-benzoquinone) or polymerization products. Phenols are electron-rich and susceptible to oxidation by bromine, especially in the presence of moisture or trace metal ions.

Corrective Action:

  • Inert Atmosphere: Conduct the reaction under a nitrogen or argon blanket.

  • Dry Conditions: Ensure solvents are anhydrous.[2] Water can facilitate oxidative degradation.

Optimized Experimental Protocol

Objective: Synthesis of 4-Bromo-3,5-dimethylphenol (Mono-bromination) with >95% regioselectivity.

Reagents:

  • 3,5-Dimethylphenol (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.0 eq)

  • Acetonitrile (ACN) (Solvent, 5 mL per mmol)

  • Alternative: Br2 (1.0 eq) in CHCl3 (requires strict T < 5°C)

Step-by-Step Workflow:

  • Preparation: Dissolve 3,5-dimethylphenol in Acetonitrile (ACN) in a round-bottom flask. Add a magnetic stir bar.

    • Why ACN? ACN is polar enough to dissolve NBS but modifies the reactivity to favor para-substitution [4].[3]

  • Cooling: Place the flask in an ice/water bath and cool to 0–5°C . Shield the flask from direct light (aluminum foil).

  • Addition: Add NBS portion-wise (solid) or dropwise (if dissolved in ACN) over 30 minutes.

    • Critical Control Point: Monitor temperature.[1][2][4][5] Do not allow it to exceed 10°C.

  • Reaction: Stir at 0–5°C for 2 hours. Monitor via TLC (Hexane/EtOAc 8:2).

    • Self-Validation: The spot for 3,5-dimethylphenol (

      
      ) should disappear. The product spot will appear slightly lower.[6] If a third spot appears (lower 
      
      
      
      ), it is likely the di-bromo product—stop immediately.
  • Quenching: Add saturated sodium thiosulfate (

    
    ) solution to quench unreacted bromine/NBS.
    
  • Workup: Evaporate ACN, extract with Ethyl Acetate, wash with water and brine. Dry over

    
    .
    
  • Purification: Recrystallize from Hexane/Chloroform if necessary.

Data Summary Table:

ParameterOptimized TargetConsequence of Deviation
Stoichiometry (Br/Phenol) 1.0 : 1.0>1.1 leads to 2,4-dibromo species.
Temperature 0°C – 5°C>25°C increases ortho-isomer and radical side products.
Light Exposure DarkUV light triggers benzylic bromination (lachrymators).
Reaction Time 1–3 HoursProlonged stirring allows thermodynamic equilibration to side products.

Troubleshooting Logic Tree

Use this decision tree to diagnose impurities in your final product.

TroubleshootingTree Start Analyze Crude Product (TLC / GC / NMR) Q1 Is the product colored (Dark/Black)? Start->Q1 Q2 Is the product lachrymatory (tear gas)? Q1->Q2 No Result_Ox Oxidation/Quinones. Action: Use N2 atm, dry solvents. Q1->Result_Ox Yes Q3 Are there multiple brominated spots? Q2->Q3 No Result_Rad Benzylic Bromination. Action: Exclude light, check for peroxides. Q2->Result_Rad Yes Result_Poly Poly-bromination. Action: Reduce Br2 eq to 0.95, lower Temp. Q3->Result_Poly Yes Result_Good Clean Mono-Product. Proceed to workup. Q3->Result_Good No

Figure 2: Diagnostic logic for identifying and resolving impurity profiles.

References

  • BenchChem Technical Support. (2025).[2] Synthesis of 3,5-Dibromo-2,4,6-trimethylphenol: Troubleshooting & Optimization. Retrieved from

  • Khan Academy. (2022).[4][7] Bromination of Phenols: Mechanism and Solvent Effects.[1][4] Retrieved from

  • MDPI. (2014). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Retrieved from

  • TopSCHOLAR. (2015). Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. Retrieved from

  • Sigma-Aldrich. (2025). 4-Bromo-3,5-dimethylphenol Product Specification and Safety Data Sheet. Retrieved from

Sources

Validation & Comparative

Comparative Guide: Brominating Agents for Phenol Derivatives

[1]

Executive Summary & Strategic Selection

The bromination of phenol derivatives is a pivotal transformation in the synthesis of API intermediates, particularly for cross-coupling precursors (Suzuki-Miyaura, Buchwald-Hartwig). However, the high electron density of the phenolic ring often leads to uncontrolled reactivity—specifically over-bromination and poor regioselectivity (ortho vs. para).

This guide moves beyond standard textbook definitions to evaluate four distinct brominating systems based on regiocontrol , atom economy , and process safety .

Quick Selection Matrix
ConstraintRecommended AgentMechanism of Action
High Para-Selectivity TBABr

Steric bulk of the ammonium cation directs attack away from ortho positions.[1]
High Ortho-Selectivity DBDMH (in CHCl

)
Coordination with phenolic OH directs bromine delivery to the ortho position.
Mild/Labile Substrates NBS + pTsOH Controlled release of Br

avoids oxidation of sensitive functional groups.
Cost/Scale-Up H

O

+ HBr
In-situ generation of Br

; high atom economy, water as byproduct.

Technical Deep Dive: Agents & Protocols

Tetrabutylammonium Tribromide (TBABr )

Best for: High Para-Selectivity in activated phenols.[1]

Mechanism & Causality: Unlike elemental bromine (


Experimental Protocol: Para-Bromination of Phenol Validation: This protocol minimizes poly-bromination by controlling the active bromine concentration.

  • Preparation: Dissolve phenol (1.0 mmol) in a mixture of dichloromethane (DCM) and methanol (2:1 v/v, 5 mL).

  • Addition: Add TBABr

    
     (1.0 mmol) in a single portion.
    
  • Reaction: Stir at room temperature (25 °C) for 30 minutes. The orange color of the reagent will fade to pale yellow.

  • Quench: Add 5% aqueous sodium thiosulfate (

    
    ) to neutralize unreacted bromine species.
    
  • Workup: Extract with DCM, dry over

    
    , and concentrate.
    
    • Expected Yield: 92-96% p-bromophenol.

    • Regio-ratio (p:o): Typically >95:5.

1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)

Best for: Ortho-Monobromination and Green Chemistry.

Mechanism & Causality: DBDMH contains two active bromine atoms, offering superior atom economy compared to NBS.[2] In non-polar solvents like chloroform, DBDMH acts via a "ligand-transfer" mechanism where the hydantoin carbonyl oxygen hydrogen-bonds with the phenolic hydroxyl group. This "tethers" the reagent, delivering the bromine atom intramolecularly to the ortho position.[3]

Experimental Protocol: Ortho-Bromination of 4-Methylphenol

  • Solvent Choice: Dissolve 4-methylphenol (10 mmol) in

    
     (20 mL). Note: Do not use polar solvents like DMF, as they disrupt the H-bonding direction.
    
  • Addition: Add DBDMH (5.0 mmol, 0.5 equiv) slowly. Note: 0.5 equiv is used because both Br atoms are active.

  • Reaction: Stir at room temperature for 1 hour.

  • Workup: Filter off the precipitated 5,5-dimethylhydantoin (water-soluble byproduct). Wash the filtrate with water.

  • Purification: Evaporate solvent to yield 2-bromo-4-methylphenol.

N-Bromosuccinimide (NBS)

Best for: Tuning Selectivity via Solvent/Catalyst effects.

Mechanism & Causality: NBS provides a reservoir of low-concentration


  • In Acetonitrile (Polar): Solvation stabilizes the transition state for para attack.

  • With pTsOH (Acidic): Protonation of NBS increases electrophilicity, while the conjugate base may assist in deprotonation, often favoring ortho bromination via a cyclic transition state involving the phenol OH.

Comparative Performance Analysis

The following data summarizes the bromination of Phenol (

Table 1: Comparative Yields and Selectivity

ReagentSolventConditionsYield (%)Selectivity (Para : Ortho)Atom Economy
Br

(Elemental)

0°C, 1h85%80 : 20High (if HBr recycled)
TBABr

DCM/MeOH20°C, 30 min94%98 : 2 Low (high MW waste)
DBDMH

20°C, 1h91%10 : 90 (Ortho favored )High (2 active Br)
NBS

25°C, 2h88%90 : 10Moderate
NBS + pTsOH

25°C, 12h82%40 : 60Moderate

Mechanistic Visualization

Decision Workflow for Reagent Selection

This flowchart guides the researcher in selecting the optimal agent based on substrate constraints.

BrominationDecisionStartStart: Phenol SubstrateRegioTarget Regioselectivity?Start->RegioParaPara-SelectiveRegio->ParaParaOrthoOrtho-SelectiveRegio->OrthoOrthoScaleScale of Reaction?Para->ScaleSubstrateSubstrate Sensitivity?Ortho->SubstrateTBABr3Use TBABr3(High Selectivity, Lab Scale)Scale->TBABr3Gram Scale (<50g)Br2Use Br2 or H2O2/HBr(Cost Effective, Industrial)Scale->Br2Kilo Scale (>1kg)DBDMHUse DBDMH in CHCl3(H-Bond Directed)Substrate->DBDMHRobust SubstrateNBS_AcidUse NBS + pTsOH(Mild, Ortho-Directing)Substrate->NBS_AcidAcid Tolerant/Labile

Caption: Decision matrix for selecting brominating agents based on regioselectivity and scale.

Mechanism of Ortho-Selectivity (DBDMH)

The following diagram illustrates the "Ligand Transfer" mechanism where the reagent coordinates with the phenol.

DBDMH_MechanismComplexH-Bond Complex(Phenol OH ... O=C-Hydantoin)TSTransition State(Intramolecular Br Transfer)Complex->TS Br delivery to OrthoProductOrtho-Bromo Phenol+ HydantoinTS->Product Re-aromatization

Caption: Simplified mechanism showing the H-bond directed delivery of bromine by DBDMH.

References

  • Regioselective Bromin

    
     :
    
    • Berthelot, J., et al. "Bromination of phenols using tetrabutylammonium tribromide."[1][4] Canadian Journal of Chemistry, 1989.

  • Ortho-Bromination with DBDMH

    • Eguchi, T., et al. "1,3-Dibromo-5,5-dimethylhydantoin, a useful reagent for ortho-monobromination of phenols."[5][6] Bulletin of the Chemical Society of Japan, 2005.

  • NBS Regioselectivity Studies

    • Oberhauser, T. "A new bromination method for phenols and anisoles: NBS/HBF4 in CH3CN."[7] Journal of Organic Chemistry, 1997.

  • Green Chemistry Comparisons

    • Podgoršek, A., et al.[8] "Oxidative Halogenation with “Green” Oxidants: Oxygen and Hydrogen Peroxide." Angewandte Chemie International Edition, 2009.

A Comparative Guide to the Structural Validation of 2,4,6-Tribromo-3,5-dimethylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Unambiguous Structural Elucidation

In the realms of pharmaceutical development and materials science, the precise molecular structure of a compound is its defining characteristic. Halogenated phenols, a class of compounds widely used as synthetic intermediates, flame retardants, and bioactive molecules, present unique analytical challenges. Their substitution patterns directly dictate their chemical reactivity, biological activity, and toxicological profiles. Consequently, the unambiguous validation of their structure is not merely an academic exercise but a critical requirement for safety, efficacy, and intellectual property.

This guide focuses on the structural validation of a specific, highly substituted aromatic compound: 2,4,6-Tribromo-3,5-dimethylphenol . We will provide an in-depth exploration of Nuclear Magnetic Resonance (NMR) spectroscopy as the primary tool for elucidation, explaining the causal logic behind spectral interpretation. Furthermore, we will objectively compare the insights derived from NMR with those from other key analytical techniques, offering a holistic perspective for researchers and drug development professionals.

The Central Role of NMR Spectroscopy

NMR spectroscopy stands as the cornerstone of molecular structure elucidation in solution because it provides direct, through-bond information about the connectivity of atoms.[1] Unlike methods that yield data on molecular mass or functional groups, NMR maps the unique chemical environment of magnetically active nuclei (most commonly ¹H and ¹³C), allowing for a definitive reconstruction of the molecular scaffold.

Experimental Workflow for NMR Analysis

The logical flow of an NMR-based structural validation follows a systematic progression from broad observation to fine-detail confirmation.

G cluster_prep Sample Preparation cluster_1d 1D NMR Acquisition cluster_2d 2D NMR for Connectivity cluster_confirm Structure Confirmation prep Dissolve ~5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl3) h1 ¹H NMR: Identify proton types and their integrations prep->h1 c13 ¹³C NMR: Count the number of unique carbon environments prep->c13 d2o ¹H NMR with D₂O Shake: Confirm the O-H proton signal h1->d2o If OH peak is ambiguous hsqc HSQC: Correlate protons to their directly attached carbons h1->hsqc c13->hsqc hmbc HMBC: Map long-range ¹H-¹³C correlations (2-3 bonds) confirm Assemble fragments and confirm substitution pattern. Structure Validated. hmbc->confirm hsqc->hmbc

Sources

Safety Operating Guide

Comprehensive Disposal Protocol: 2,4,6-Tribromo-3,5-dimethylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

2,4,6-Tribromo-3,5-dimethylphenol (CAS: 56759-60-5) presents a dual-hazard profile: it carries the corrosive, protein-denaturing properties of a phenol and the environmental persistence of a halogenated organic. Unlike simple solvents, this compound cannot be bulked with standard organic waste streams without risking regulatory non-compliance or incomplete destruction (dioxin formation potential).

Immediate Action Required:

  • Segregation: Strictly segregate from oxidizers and non-halogenated solvents.

  • Waste Stream: Must be labeled as Halogenated Organic Waste .

  • Destruction Method: High-temperature incineration with flue gas scrubbing (commercial facility required).

Chemical Profile Table
PropertySpecificationOperational Implication
CAS Number 56759-60-5Use for waste manifesting and inventory tracking.
Molecular Formula C₈H₇Br₃OHigh bromine content requires halogen-specific disposal codes.
Physical State Solid (Crystalline)Dust inhalation risk; requires solid waste containers unless dissolved.
Solubility Low in water; Soluble in Acetone/MethanolDo not attempt to flush down drains.
Key Hazard Skin Corrosive / Aquatic ToxinPenetrates standard nitrile gloves; causes chemical burns.

Pre-Disposal Safety Architecture

The following protocols are designed as self-validating systems. If a step cannot be completed safely, the operation must halt.

A. Personal Protective Equipment (PPE) Matrix

Standard laboratory nitrile gloves provide insufficient protection against phenolic compounds, which can anesthetize the skin upon contact, masking the pain of a chemical burn until damage is deep.

  • Primary Hand Protection: Laminated film gloves (e.g., Silver Shield® / North Handshield) or Butyl Rubber.

  • Secondary Hand Protection (Dexterity): If laminated gloves are too clumsy for weighing, wear double-layered disposable nitrile gloves (minimum 5 mil thickness each) and change immediately upon any splash.

  • Respiratory: Work within a certified fume hood. If handling dry powder outside a hood, N95/P100 particulate protection is mandatory.

B. Incompatibility Check

CRITICAL WARNING: Phenols are acidic.

  • NEVER mix with strong bases (exothermic reaction).

  • NEVER mix with strong oxidizers (e.g., Nitric Acid, Perchlorates). This can lead to uncontrolled oxidation or explosion.

Waste Characterization & Regulatory Logic

Proper characterization prevents "unknown" charges from disposal vendors and ensures environmental compliance.

RCRA & Waste Codes (US Context)

While this compound is not explicitly P- or U-listed (unlike its cousin 2,4,6-Tribromophenol, U408), it must be managed as hazardous waste based on Process Knowledge .

  • Primary Classification: Non-RCRA Regulated (unless testing proves Toxicity Characteristic), but universally treated as Hazardous Chemical Waste by disposal vendors.

  • Vendor Profile: Halogenated Organic Solid (or Liquid if dissolved).

  • Dioxin Precursor Warning: Because this molecule contains a phenol ring and halogens (Bromine), improper low-temperature incineration can generate brominated dioxins/furans. Do not autoclave.

Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure Solid Reagent

Use this protocol for expired shelf stock or excess solid product.

  • Container Selection: Select a wide-mouth high-density polyethylene (HDPE) or glass jar with a screw-top lid.

  • Transfer:

    • Place the waste container inside a fume hood.

    • Transfer the solid using a chemically compatible spatula.

    • Self-Validation: Wipe the threads of the jar with a dry Kimwipe to ensure a tight seal.

  • Labeling:

    • Apply a hazardous waste label.[1]

    • Constituents: "this compound".[2][3][4]

    • Hazard Checkbox: Toxic, Irritant.[5]

    • Note: Write "Solid - Halogenated" clearly on the label.

Scenario B: Disposal of Liquid Solutions (HPLC Waste/Mother Liquors)

Use this protocol for reaction mixtures or dissolved waste.

  • Solvent Compatibility: Ensure the carrier solvent is compatible with the waste drum (e.g., Acetone, Methanol, Dichloromethane).

  • Segregation:

    • Pour into the Halogenated Solvent Waste carboy.

    • Reasoning: Even if the solvent is non-halogenated (e.g., Methanol), the presence of the tribromo-compound contaminates the stream, requiring it to be treated as halogenated.

  • Concentration Limits: If the concentration is >5% by weight, consider collecting in a separate small container to avoid "poisoning" a large drum of bulk solvent, which might increase disposal costs for the entire drum.

Operational Decision Workflow

The following diagram illustrates the logic flow for segregating this specific compound to ensure safety and compliance.

DisposalWorkflow Start Start: Waste Generation This compound StateCheck Is the Waste Solid or Liquid? Start->StateCheck SolidPath Solid Waste StateCheck->SolidPath Pure Substance LiquidPath Liquid/Solution StateCheck->LiquidPath Dissolved ContainerSolid Container: Wide-mouth HDPE/Glass Do NOT dissolve unnecessarily SolidPath->ContainerSolid LabelSolid Label: 'Toxic Solid - Halogenated' ContainerSolid->LabelSolid Storage Storage: Satellite Accumulation Area (Secondary Containment) LabelSolid->Storage SolventCheck Is Solvent Halogenated? LiquidPath->SolventCheck HaloStream Add to Halogenated Waste Stream SolventCheck->HaloStream Yes (e.g., DCM) NonHaloStream CRITICAL: Re-classify entire container as Halogenated Waste SolventCheck->NonHaloStream No (e.g., MeOH) HaloStream->Storage NonHaloStream->Storage Disposal Final Disposal: High-Temp Incineration (Commercial Facility) Storage->Disposal

Figure 1: Decision matrix for the segregation and disposal of halogenated phenolic waste.[6][7][8] Note the critical re-classification step for non-halogenated solvents.

Spill Contingency Plan

In the event of a spill outside the fume hood:

  • Evacuate & Ventilate: If dust is airborne, clear the area immediately.

  • PPE Up: Don double nitrile gloves (or Silver Shield), lab coat, and goggles.

  • Containment:

    • Solid: Cover with wet paper towels to prevent dust dispersion, then scoop into a bag.

    • Liquid: Absorb with clay, vermiculite, or commercial organic spill pads.

  • Decontamination: Scrub the surface with a soapy water solution. Do not use bleach (risk of reaction with residual phenol/bromine).

References

  • PubChem. (n.d.). This compound Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • United States Environmental Protection Agency (EPA). (2023).[9] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. Retrieved from [Link]

Sources

A Comprehensive Guide to the Safe Handling of 2,4,6-Tribromo-3,5-dimethylphenol

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety and logistical information for the handling and disposal of 2,4,6-Tribromo-3,5-dimethylphenol. As researchers and drug development professionals, it is imperative to ground our laboratory practices in a thorough understanding of the potential hazards associated with the chemical entities we handle. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and integrity in your laboratory.

Understanding the Hazard: A Proactive Approach to Safety

This compound is a halogenated phenolic compound. While specific toxicological data for this exact molecule may be limited, the broader family of brominated and chlorinated phenols presents a well-documented hazard profile. Phenolic compounds, in general, are known to be corrosive and can cause severe skin burns and eye damage.[1][2] The presence of bromine atoms can enhance these properties and may introduce additional systemic toxicity. Skin contact may not immediately cause pain due to the anesthetic properties of some phenols, leading to a false sense of security and potentially prolonged exposure.[1][2]

Key hazards to be aware of include:

  • Skin Irritation and Burns: Direct contact can cause significant skin irritation or chemical burns.[3][4]

  • Serious Eye Damage: Contact with the eyes can lead to severe irritation and potentially irreversible damage.[3][4]

  • Respiratory Tract Irritation: Inhalation of dust or vapors can irritate the respiratory system.[3]

  • Allergic Skin Reaction: Some brominated phenols may cause skin sensitization upon repeated contact.[5]

  • Toxicity: Phenolic compounds can be toxic if ingested, inhaled, or absorbed through the skin.[1][2] Long-term exposure to some phenols has been linked to potential liver and kidney damage.[1][2]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is paramount when handling this compound. The following table outlines the minimum required PPE, with explanations for the choice of each.

PPE ComponentSpecificationRationale
Hand Protection Nitrile or Neoprene gloves. For prolonged contact or splash potential, consider thicker gloves (>0.3 mm) or double-gloving.[1][2][6][7]Phenolic compounds can penetrate some glove materials. Nitrile and neoprene offer good resistance to a range of chemicals, including phenols.[1][2][6][7] Latex gloves are not recommended.[1]
Eye Protection ANSI Z87.1-compliant safety glasses with side shields at a minimum. Chemical safety goggles are required when there is a splash hazard.[1][2][8]Protects against accidental splashes of the compound, which can cause severe eye damage.[1][3][4]
Face Protection A face shield should be worn in conjunction with safety goggles when there is a significant risk of splashing.[1][2]Provides an additional layer of protection for the entire face from splashes.
Body Protection A standard laboratory coat. A chemical-resistant apron over the lab coat is recommended for larger quantities or when there is a high splash potential.[1][2]Protects the skin and personal clothing from contamination.
Respiratory Protection Typically not required when handled in a certified chemical fume hood. If a fume hood is not available or if dust is generated, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[8][9][10]Ensures that airborne dust or vapors are not inhaled, preventing respiratory irritation and systemic toxicity.

Safe Handling Protocols: A Step-by-Step Workflow

Adherence to a strict handling protocol is crucial for minimizing exposure risk. The following workflow should be implemented for all procedures involving this compound.

Preparation and Engineering Controls
  • Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[1][2]

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[4][8]

  • Spill Kit: Have a chemical spill kit readily available that is appropriate for solid phenolic compounds.

Handling Procedure

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup prep1 Don appropriate PPE prep2 Work within a certified fume hood prep1->prep2 prep3 Confirm location of safety shower and eyewash prep2->prep3 handle1 Carefully weigh the solid compound prep3->handle1 handle2 Avoid generating dust handle1->handle2 handle3 Keep containers securely sealed when not in use handle2->handle3 clean1 Decontaminate work surfaces handle3->clean1 clean2 Dispose of waste in a labeled, sealed container clean1->clean2 clean3 Remove PPE and wash hands thoroughly clean2->clean3

Caption: A streamlined workflow for the safe handling of this compound.

Emergency Procedures: Rapid and Effective Response

In the event of an exposure or spill, a swift and correct response is critical.

Exposure Response
Exposure RouteFirst Aid Measures
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3][8][11] Seek immediate medical attention.[5] For phenol burns, polyethylene glycol (PEG) 300 or 400 can be used to decontaminate the skin.[7]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][8][11] Seek immediate medical attention.[5]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration.[3][5][8] Seek immediate medical attention.[3][5]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[3][8][11] Seek immediate medical attention.[5]
Spill Response Plan

G start Spill Occurs evacuate Evacuate immediate area and alert others start->evacuate ppe Don appropriate PPE (respirator if necessary) evacuate->ppe contain Contain the spill ppe->contain cleanup_solid For a solid spill, dampen with a suitable solvent (e.g., alcohol) to minimize dust and carefully transfer to a sealed container. contain->cleanup_solid decontaminate Decontaminate the spill area with a suitable solvent followed by soap and water. cleanup_solid->decontaminate dispose Dispose of all contaminated materials as hazardous waste decontaminate->dispose end Spill Cleaned dispose->end

Caption: A decision-making workflow for responding to a spill of this compound.

Disposal Plan: Environmental Responsibility

Proper disposal of this compound and any contaminated materials is a legal and ethical responsibility.

  • Waste Collection: All waste containing this compound, including contaminated PPE and cleaning materials, must be collected in a clearly labeled, sealed, and chemically compatible container.

  • Waste Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Disposal Route: The waste must be disposed of as hazardous chemical waste through your institution's EHS program.[3][4][5] Incineration in a licensed facility or burial in a designated landfill are common disposal methods for such compounds.[12]

  • Decontamination of Empty Containers: Empty containers should be decontaminated before disposal or recycling.[12]

By adhering to these guidelines, you contribute to a safer research environment for yourself and your colleagues, while ensuring the integrity of your scientific work.

References

  • Phenol SOP. (n.d.). Retrieved from [Link]

  • Personal Protective Equipment: Hands. (2024, May 10). Retrieved from [Link]

  • This compound | CAS#:56759-60-5 | Chemsrc. (2025, August 25). Retrieved from [Link]

  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 17). Retrieved from [Link]

  • Phenol - UNC Charlotte. (n.d.). Retrieved from [Link]

  • Working Safely with Phenol Guideline - UQ Policy and Procedure Library - The University of Queensland. (n.d.). Retrieved from [Link]

  • Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety. (n.d.). Retrieved from [Link]

  • Material Safety Data Sheet - 3-Bromophenol, 99% (GC) - Cole-Parmer. (2005, October 3). Retrieved from [Link]

  • Phenol - Hazardous Substance Fact Sheet. (2015, August). Retrieved from [Link]

  • Material Safety Data Sheet - 2,4-Dichloro-3,5-dimethylphenol - Cole-Parmer. (2005, October 3). Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.